Product packaging for Fucosterol(Cat. No.:CAS No. 481-14-1)

Fucosterol

Cat. No.: B1239008
CAS No.: 481-14-1
M. Wt: 412.7 g/mol
InChI Key: OSELKOCHBMDKEJ-WGMIZEQOSA-N
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Description

Fucosterol is a unique phytosterol predominantly isolated from brown algae, with a molecular formula of C29H48O and a molecular weight of 412.70 g·mol⁻¹ . This natural compound is of significant interest in pharmacological research due to its diverse bioactivities and potential therapeutic applications. Studies have demonstrated that this compound exhibits robust neuroprotective properties, making it a promising candidate for research in neurodegenerative disorders (NDD) such as Alzheimer's and Parkinson's disease . Its multifaceted mechanism of action includes modulating key cellular pathways essential for neuronal survival and immune response, including TNF, MAPK, and PI3K/Akt signaling . Integrated system pharmacology and in silico analyses reveal that this compound interacts with vital targets like Tropomyosin Receptor Kinase B (TrkB), glucocorticoid receptor (GR), and liver X-receptor-beta (LXR-β), and shows significant binding affinity to β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease . Furthermore, this compound possesses notable anti-cancer properties. Research in non-small cell lung cancer (NSCLC) indicates that it may suppress cancer progression by targeting proteins like GRB2 and inhibiting the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival . The compound also demonstrates potent anti-inflammatory and antioxidant effects, attenuating pathological changes in models of atherosclerosis by inactivating the NF-κB and p38 MAPK signaling pathways, thereby reducing oxidative stress and inflammatory responses . With its favorable drug-like properties and ability to cross the blood-brain barrier, this compound represents a versatile tool for scientific investigation in neuroscience, oncology, and immunology . This product is intended for research purposes only and is not approved for diagnostic or medical use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B1239008 Fucosterol CAS No. 481-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKOCHBMDKEJ-WGMIZEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904509
Record name Isofucosterol
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Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isofucosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

481-14-1, 18472-36-1
Record name Isofucosterol
Source CAS Common Chemistry
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Record name Isofucosterol
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Record name delta5-Avenosterol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofucosterol
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Record name ISOFUCOSTEROL
Source FDA Global Substance Registration System (GSRS)
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Record name Isofucosterol
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URL http://www.hmdb.ca/metabolites/HMDB0002374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Fucosterol Occurrence, Isolation, and Characterization Methodologies

Natural Sources of Fucosterol (B1670223) in Biological Systems

This compound is primarily isolated from algae, seaweed, and diatoms. nih.govmedchemexpress.commedchemexpress.cnmdpi.com These marine organisms represent significant natural reservoirs of this compound.

This compound in Marine Macroalgae Species

Marine macroalgae, commonly known as seaweeds, are a major source of this compound. nih.govmdpi.commdpi.com They are categorized into three main classes based on their pigmentation: brown algae (Phaeophyceae), green algae (Chlorophyta), and red algae (Rhodophyta). researchgate.net

Brown algae are considered primary and major sources of this compound. myrevea.commdpi.commdpi.comresearchgate.netencyclopedia.pubmdpi.commarineagronomy.orgchemfaces.comd-nb.inforesearchgate.netresearchgate.net this compound is the chief or predominant sterol found in brown algae. marineagronomy.orgchemfaces.comresearchgate.netresearchgate.net

Green algae vary in their sterol types, and while their sterol composition can be heterogeneous, some species contain this compound. encyclopedia.pubmdpi.comd-nb.inforesearchgate.net

Red algae primarily contain cholesterol as their main sterol. encyclopedia.pubmdpi.commarineagronomy.orgresearchgate.net However, this compound is present in red algae, albeit typically in minor quantities compared to brown algae. encyclopedia.pubmdpi.comresearchgate.net Some species from the genus Gracilaria are examples of red algae containing this compound. celignis.com

Diatoms, which are ubiquitous microalgae, also synthesize an ensemble of sterols, including this compound. nih.govmedchemexpress.commedchemexpress.cnmdpi.comnih.gov

Several specific algal genera and species are recognized for being particularly rich in this compound. These include species within the Sargassum and Ecklonia genera, as well as Pelvetia siliquosa, Desmarestia tabacoides, and Agarum clathratum. researchgate.netmedchemexpress.cnmdpi.commdpi.comresearchgate.netencyclopedia.pubchemfaces.comresearchgate.netresearchgate.netthegoodscentscompany.commdpi.comkoreascience.kroak.go.krkoreascience.krresearchgate.netgoogle.comwikipedia.orgwikidata.orgkoreascience.krnih.govresearchgate.netscribd.comdntb.gov.uakoreascience.krexplorationpub.com

Studies comparing this compound content in various algal species have identified particularly high concentrations in certain brown algae. For instance, a study comparing 11 algal species found that Desmarestia tabacoides and Agarum clathratum had the highest this compound contents. researchgate.netkoreascience.krresearchgate.netkoreascience.kre-fas.org The this compound content in a 70% ethanol (B145695) extract of D. tabacoides was recorded at 81.67 mg/g, followed by A. clathratum at 78.70 mg/g. researchgate.netkoreascience.krresearchgate.netkoreascience.kre-fas.org These levels were approximately four times higher than those found in Sargassum species in the same study. researchgate.nete-fas.org

Sargassum horneri is a well-known edible brown alga abundant in the seas near China, Korea, and Japan, and it is a source of this compound. mdpi.comnih.gov this compound is a principal sterol in brown seaweeds, and it is relatively abundant in Sargassum species. mdpi.com Sargassum fusiforme (formerly Hizikia fusiformis) has been highlighted as a significant marine macroalgal source for this compound in research over the last decade. mdpi.comresearchgate.netresearchgate.net

Pelvetia siliquosa, a marine alga endemic to the Korean peninsula, has also been studied for its this compound content. researchgate.netkoreascience.kroak.go.krkoreascience.kr The content of this compound in P. siliquosa has been quantified using gas chromatography. koreascience.krkoreascience.kr

While brown algae are primary sources, the sterol composition can vary depending on the specific species and environmental conditions. celignis.com

Here is a data table summarizing this compound content in some specific algal species:

Algal SpeciesAlgae ClassThis compound Content (mg/g dry weight or extract)Reference
Desmarestia tabacoidesBrown Algae81.67 (70% EtOH extract) researchgate.netkoreascience.krkoreascience.kre-fas.org
Agarum clathratumBrown Algae78.70 (70% EtOH extract) researchgate.netkoreascience.krkoreascience.kre-fas.org
Pelvetia siliquosaBrown Algae0.426 ± 0.012 koreascience.kr
Sargassum miyabeiBrown AlgaeIsolated from 70% EtOH extract researchgate.netkoreascience.kre-fas.org
Sargassum fusiformeBrown AlgaeQuantified researchgate.netresearchgate.net
Cystoseira barbataBrown Algae0.02176 ± 0.0001 (μg/g) marineagronomy.org
Sargassum tenerrimumBrown AlgaePurified as a major metabolite marineagronomy.org
Himanthalia elongataBrown Algae83–97% of total sterol content marineagronomy.org
Undaria pinnatifidaBrown Algae83–97% of total sterol content marineagronomy.org
Laminaria ochroleucaBrown Algae83–97% of total sterol content marineagronomy.org

Note: Content values may vary depending on extraction methods, geographical location, and growth stage of the algae.

Isolation and characterization of this compound from algae typically involve extraction with solvents such as ethanol, methanol (B129727), or hexane (B92381), followed by chromatographic techniques like silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC). mdpi.comencyclopedia.pubmdpi.comkoreascience.kroak.go.krkoreascience.krgoogle.comresearchgate.nete-fas.orgiomcworld.com Spectroscopic methods such as NMR are used for structural identification. encyclopedia.pubmdpi.comresearchgate.nete-fas.org Gas chromatography (GC) is also employed for quantification and analysis, sometimes after derivatization. koreascience.kroak.go.krkoreascience.kr High-speed countercurrent chromatography (HSCCC) has been reported as an effective method for preparative separation of this compound from P. siliquosa. oak.go.krscribd.com

This compound in Other Organisms (e.g., Higher Plants)

Although this compound is predominantly associated with brown algae, its presence has also been noted in higher plants. thegoodscentscompany.comannualreviews.org Phytosterols (B1254722), including this compound, are naturally occurring compounds exclusive to the plant kingdom. researchgate.net In most higher plants, the primary end products are sterols with a free 3-hydroxyl group, known as free sterols, although they can also exist as conjugates esterified with fatty or phenolic acids. google.com

Studies on the sterols in higher plants have identified this compound, for instance, in pea leaves. researchgate.net The sterol composition in different plant species is genetically determined and can vary considerably. frontiersin.org For example, the model plant Arabidopsis thaliana contains isothis compound, an isomer of this compound, among its sterol profile, although sitosterol (B1666911) is the major sterol. google.comfrontiersin.org The biosynthesis of sterols in higher plants can occur via different routes, potentially leading to the formation of various sterols, including those structurally related to this compound. frontiersin.org

Advanced Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from biological matrices, including higher plants and algae, involve a series of extraction and chromatographic techniques aimed at separating the target compound from other lipids and plant metabolites.

Extraction Techniques

Efficient extraction is the crucial first step in obtaining this compound from its natural sources. Various techniques are employed depending on the plant material and desired yield and purity.

Solvent extraction is a widely used conventional technique for isolating phytosterols, including this compound. core.ac.ukresearchgate.net The choice of solvent significantly impacts the yield and composition of the extract. core.ac.uk Common solvents utilized for the extraction of phytosterols include n-hexane, petroleum ether, ethanol, and methylene (B1212753) chloride. core.ac.uk

Maceration, a simple and cost-effective solvent extraction method, involves soaking the plant material in a solvent at room temperature. core.ac.ukiomcworld.com For instance, sequential maceration using solvents like hexane, chloroform, and methanol has been employed to extract compounds, including this compound, from dried seaweeds. iomcworld.com

Soxhlet extraction is another conventional hot continuous extraction method frequently used for extracting various compounds, including lipids and phytosterols, from plant matrices. core.ac.uk It serves as a reference technique for evaluating the performance of other extraction methods. core.ac.uk While effective, Soxhlet extraction is often time-consuming and requires large volumes of organic solvents. core.ac.uk

Different solvent systems and their ratios are explored to optimize this compound extraction. For example, studies have compared solvent systems like chloroform/methanol, hexane/isopropanol, and ethanol for extracting phytosterols. researchgate.net The ratio of solvent to sample weight is a significant factor affecting the extraction rate. tcsae.org Optimized conditions for extracting this compound from Sargassum fusiforme using 90% ethanol involved a sample weight to solvent volume ratio of 1:20 at 60°C for 4 hours. tcsae.org

Ultrasonic-assisted extraction (UAE) is a non-conventional technique that utilizes high-frequency sound waves to enhance solvent penetration into the plant matrix, thereby accelerating and improving the extraction process. mdpi.comresearchgate.net This method can shorten extraction times, requires lower temperatures, and can better preserve thermally sensitive compounds compared to traditional methods. mdpi.com

UAE has been successfully applied for the extraction of this compound from marine algae. nih.govnih.gov For example, ultrasonic extraction using methylene chloride has been used to obtain a crude extract containing this compound from Pelvetia siliquosa. nih.govoak.go.kr Optimized UAE conditions for extracting phytosterols, including this compound, from brown seaweeds like Sargassum fusiforme involved using a chloroform/methanol mixture (2:3) for 15 minutes, followed by saponification. researchgate.netnih.gov Studies have shown that UAE can be more efficient for extracting certain phytosterols compared to other methods like vortex extraction. researchgate.net

Microwave-assisted extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and plant material, increasing mass transfer and improving extraction efficiency. researchgate.netencyclopedia.pubnih.gov MAE can lead to higher yields with reduced solvent consumption and shorter extraction times compared to conventional methods. mdpi.com

MAE has been coupled with other techniques for the efficient extraction and purification of this compound from marine algae. nih.govcapes.gov.br For instance, MAE has been used to extract phytosterols, including this compound, from edible brown seaweeds such as Undaria pinnatifida and Sargassum fusiforme. nih.govcapes.gov.br Optimized MAE conditions, considering factors like microwave power, liquid/solid ratio, irradiation time, and extraction temperature, are crucial for maximizing the yield of target compounds. capes.gov.br

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are essential for the purification of this compound from the complex mixture of compounds present in the crude extract.

Column chromatography (CC) is a common method used for the initial separation of this compound. iomcworld.comtcsae.orgmdpi.com It often involves using stationary phases like silica gel and eluting with solvent systems of varying polarity. iomcworld.comtcsae.orgmdpi.com For example, silica gel column chromatography eluted with hexane-ethyl acetate (B1210297) mixtures has been used in the purification process of this compound. iomcworld.commdpi.com

High-performance liquid chromatography (HPLC) is a powerful technique for further purification and analysis of this compound, allowing for high purity levels. nih.govcapes.gov.brmdpi.com HPLC can be used to purify a single peak corresponding to this compound from a fraction obtained through other separation methods. mdpi.com The purity of isolated this compound is often determined by HPLC analysis. nih.govcapes.gov.br

High-speed countercurrent chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been reported as a useful, rapid, and selective method for the preparative isolation and purification of this compound from crude extracts. nih.govoak.go.kr HSCCC utilizes a two-phase solvent system, and the optimization of this system is critical for effective separation. oak.go.kr For example, a two-phase solvent system of n-heptane:methanol (3:2, v/v) has been successfully employed in HSCCC for the isolation of this compound with high purity. nih.govoak.go.kr HSCCC can be coupled with techniques like MAE for a more integrated extraction and purification process. nih.govcapes.gov.br

Other chromatographic methods and related techniques mentioned in the context of phytosterol separation include thin-layer chromatography (TLC) for monitoring fractions during purification iomcworld.commdpi.com and gas chromatography (GC), often coupled with mass spectrometry (MS) (GC-MS), for the analysis and identification of sterols, typically after derivatization. oak.go.krencyclopedia.pub

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the fractionation and purification of this compound. It is often employed after initial solvent extraction to separate compounds based on their polarity. The crude extract is loaded onto a silica gel column, and compounds are eluted using solvent systems of increasing polarity. mdpi.comiomcworld.com. For example, a study on the isolation of this compound from Lessonia trabeculata utilized repeated column chromatography on silica gel 60 iomcworld.com. Another approach involved eluting with a mixture of acetic ether and normal hexane with increasing polarity mdpi.com. Silica gel column chromatography has also been used in conjunction with other techniques, such as recrystallization, for the purification of this compound google.comresearchgate.net.

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that utilizes centrifugal force to retain the stationary phase. oak.go.krnih.gov. This method is effective for the preparative isolation of natural products, including this compound, offering advantages such as shorter separation times and high material recovery. oak.go.krnih.gov. HSCCC separates compounds based on their partition coefficient between two immiscible solvent phases. nih.gov.

A specific application of HSCCC for this compound isolation from Pelvetia siliquosa involved ultrasonic extraction with methylene chloride followed by HSCCC purification. oak.go.kr. A two-phase solvent system composed of n-heptane and methanol (3:2 v/v) was successfully used. The upper organic phase served as the stationary phase, and the lower phase as the mobile phase. oak.go.kr. This method achieved a this compound purity of 96.8% with a recovery rate of approximately 90.5% from the crude extract. oak.go.kr. Another study on Sargassum horneri utilized HSCCC with a solvent system of n-hexane-acetonitrile-methanol (5:5:6, v/v) for the preparative separation of this compound, saringosterol, and phytol. mdpi.com.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separation of compounds like this compound. mdpi.comnih.gov. Preparative HPLC allows for the isolation of larger quantities of purified compounds. HPLC separates compounds based on their interaction with a stationary phase as they are carried by a mobile phase. mdpi.com.

HPLC is frequently used as a final purification step after initial chromatographic separations. mdpi.commdpi.com. For instance, after silica gel column chromatography, a mixture containing this compound was further purified using reverse-phase HPLC mdpi.com. In the isolation of this compound from Sargassum horneri, HPLC was used to identify prominent UV-absorbing peaks in the hexane fraction, and further purification of a specific peak by HPLC led to the isolation of this compound. nih.govmdpi.com. Common columns used for phytosterol separation by HPLC include C8, phenyl, and C18 columns, with C18 columns often favored for complex mixtures due to enhanced hydrophobic interactions. mdpi.com.

Flash Chromatography

Flash chromatography is a medium-pressure chromatographic technique that is faster than traditional column chromatography and is often used for rapid purification of compounds. It employs a stationary phase, typically silica gel, and a mobile phase to separate components of a mixture. thegoodscentscompany.comresearchgate.net. Flash chromatography can be used as a step in the isolation of this compound, often following initial extraction and prior to further purification steps like TLC or HPLC. researchgate.netresearchgate.net. A study on the isolation of an antidiabetic compound, identified as this compound, from Coccinia grandis leaves utilized flash chromatography as a subsequent step after vacuum liquid chromatography. researchgate.net.

Recrystallization Techniques

Recrystallization is a purification technique used to obtain crystalline solid compounds with higher purity. It involves dissolving the impure solid in a suitable solvent at an elevated temperature, followed by slow cooling to allow the desired compound to crystallize while impurities remain in solution. thegoodscentscompany.com. Recrystallization is often used in conjunction with chromatographic methods for the final purification of this compound. google.comresearchgate.net. For example, after chromatographic separation, this compound can be recrystallized from solvents like ethanol to achieve high purity, sometimes resulting in white needle-like crystals with a narrow melting range. mdpi.comgoogle.com.

Analytical Techniques for this compound Identification and Quantification

Accurate identification and quantification of this compound in complex matrices require sophisticated analytical techniques due to its structural similarity with other sterols. mdpi.com.

Spectroscopic Methods

Spectroscopic methods are crucial for the identification and structural elucidation of this compound. These techniques provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H-NMR and 13C-NMR, is a primary method for confirming the structure of isolated this compound. mdpi.comoak.go.kriomcworld.com. By analyzing the chemical shifts and coupling patterns of signals in the NMR spectra, researchers can determine the arrangement of atoms and functional groups in the this compound molecule. mdpi.comoak.go.kriomcworld.commdpi.com. Comparison of experimental NMR data with previously reported spectral data for this compound is a common practice for identification. oak.go.krmdpi.com. Quantitative 1H NMR can also be used for the determination of total phytosterols, including this compound, in samples. nih.govacs.org.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. researchgate.net. Techniques like electron impact-mass spectrum (EIMS) and liquid chromatography–mass spectrometry (LC–MS) are used. oak.go.krnih.gov. LC-MS/MS can identify and quantify sterol sulfates, including this compound sulfate, by detecting characteristic molecular ions and fragmentation patterns. nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule by analyzing the absorption of infrared radiation at specific wavelengths. oak.go.kr.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor compounds with chromophores that absorb light in the UV-Vis range during chromatographic separation, such as HPLC. nih.govmdpi.com.

Other analytical techniques mentioned in the context of phytosterol analysis, which can be applied to this compound, include Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). oak.go.krmdpi.comaocs.org. GC typically requires derivatization of sterols before analysis. oak.go.kr. HPLC coupled with various detectors, such as Evaporative Light-Scattering Detection (ELSD) or UV detectors, is also widely used for analysis and quantification. oak.go.kre-fas.orgnih.govmdpi.com.

This compound Content in Selected Algal Species

Algal SpeciesThis compound Content (mg/g dry weight)Reference
Desmarestia tabacoides81.67 e-fas.orgresearchgate.net
Agarum clathratum78.70 e-fas.orgresearchgate.net
Sargassum fusiforme0.788 - 2.878 (g/kg) nih.gov
Sargassum pallidum0.585 - 1.596 (g/kg) nih.gov
Pelvetia siliquosaNot specified (Source) oak.go.kr
Lessonia trabeculataNot specified (Source) iomcworld.com
Sargassum horneriNot specified (Source) mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, HMQC, HMBC)

NMR spectroscopy is a primary tool for the structural identification of this compound, providing detailed information about its carbon-hydrogen framework and functional groups. Analysis typically involves a combination of one-dimensional (¹H-NMR, ¹³C-NMR, DEPT) and two-dimensional (HMQC, HMBC) NMR experiments. researchgate.netcusat.ac.inresearchgate.netscience.gov

¹H-NMR spectra of this compound exhibit characteristic signals, including those for olefinic protons and the oximethine proton. For instance, an olefinic proton signal at δH 5.27 ppm (doublet, J = 5 Hz, H-6) and an oximethine proton signal at δH 3.27 ppm (multiplet, H-3) have been reported. researchgate.net Another study on Sargassum miyabei reported olefinic proton signals at δH 5.35 ppm (doublet, J = 5.5 Hz, H-6) and 5.18 ppm (quartet, J = 6.5, 13 Hz). researchgate.net

¹³C-NMR and DEPT spectra help in identifying the different types of carbon atoms (methyl, methylene, methine, and quaternary carbons) present in the this compound molecule. researchgate.net Two-dimensional NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, confirming the connectivity of atoms and verifying the structural assignments. researchgate.netscielo.org.mxresearchgate.netscience.gov For example, HMQC spectra show correlations between olefinic protons and their attached carbons, while HMBC experiments reveal long-range correlations, such as those between H-6 and carbons C-4. researchgate.net

Mass Spectrometry (MS, ESI-MS, EI-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. Electron Ionization Mass Spectrometry (EI-MS) is commonly employed. impactfactor.orgoak.go.kre-fas.org EI-MS analysis of this compound typically shows a molecular ion peak at m/z 412.3705, corresponding to the molecular formula C₂₉H₄₈O. e-fas.orgwikidata.orgmassbank.eu Characteristic fragmentation patterns in EI-MS also provide structural insights. aocs.org For instance, a fragment ion at m/z 395.33, corresponding to the loss of a hydroxyl group ([M-OH]⁺), has been observed. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are also utilized, particularly in conjunction with liquid chromatography. researchgate.netnih.govusask.ca APCI often produces [M+H-H₂O]⁺ ions, while ESI is suitable for analyzing polar sterol conjugates without prior derivatization. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can enhance specificity and selectivity in the analysis of phytosterols, including this compound. researchgate.netusask.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Characteristic absorption peaks in the IR spectrum indicate the presence of hydroxyl and olefinic groups. researchgate.netresearchgate.netmdpi.com For this compound, IR absorption peaks around 3400 cm⁻¹ are attributed to the hydroxyl group, while peaks around 1600 cm⁻¹ indicate the presence of olefinic double bonds. mdpi.com

Chromatographic Analysis for Quantification

Chromatographic techniques are essential for the separation and quantification of this compound in various samples.

High-Performance Liquid Chromatography (HPLC) Validation and Application

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound. mdpi.come-fas.orgkoreascience.krmdpi.com HPLC methods for this compound quantification often involve reversed-phase columns, such as Kinetex C18. e-fas.org Mobile phases typically consist of solvent mixtures like methanol and water or methanol and acetic acid solutions, often used in a gradient system. e-fas.org UV detection is commonly employed, with this compound showing a prominent peak around 220 nm. mdpi.com

HPLC methods for this compound quantification are subject to validation to ensure their specificity, linearity, accuracy, and precision according to guidelines such as those from the International Conference on Harmonization (ICH). e-fas.orgkoreascience.kr

Validation parameters for a developed HPLC method for this compound from Sargassum miyabei included:

Specificity: this compound showed a single peak at 8.5 minutes, unaffected by other components. e-fas.orgkoreascience.kr

Linearity: A linear range was established, for example, from 3.91 to 125.00 µg/mL, with a high correlation coefficient (R² = 0.9998). e-fas.orgkoreascience.kr

Limit of Detection (LOD): The LOD was determined to be 3.20 µg/mL. e-fas.orgkoreascience.kr

Limit of Quantification (LOQ): The LOQ was determined to be 9.77 µg/mL. e-fas.orgkoreascience.kr

Accuracy: Intra-day and inter-day variations were within acceptable ranges (90–110%). e-fas.orgkoreascience.kr

Precision: The relative standard deviation (RSD) was low (1.07%). e-fas.orgkoreascience.kr

Another study validating a this compound quantitation method using ¹H NMR reported linearity with R² > 0.998 and an LOQ of 93.8 µg. mdpi.com

HPLC has been applied to quantify this compound content in various algal species. For instance, a study comparing 11 Korean algal species found this compound contents ranging from 0.22 to 81.67 mg/g dry weight, with the highest levels in Desmarestia tabacoides (81.67 mg/g) and Agarum clathratum (78.70 mg/g). e-fas.orgkoreascience.kr

Here is a table summarizing HPLC validation data for this compound from Sargassum miyabei:

ParameterValue
Specificity8.5 min
LinearityR² = 0.9998
LOD3.20 µg/mL
LOQ9.77 µg/mL
Accuracy90–110% (Intra/Inter-day)
PrecisionRSD = 1.07%
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound, often used after derivatization (e.g., trimethylsilylation) to increase volatility. oak.go.kraocs.orgaustinpublishinggroup.com GC-MS allows for the separation of this compound from other phytosterols, although coelution with compounds like beta-sitosterol (B1209924) can occur, necessitating the use of specific ion monitoring for identification. austinpublishinggroup.com

Typical GC conditions for phytosterol analysis, including this compound, involve using nonpolar capillary columns (e.g., 5% phenyl-methylpolysiloxane) with temperature programming. austinpublishinggroup.comnih.gov The injection temperature is typically around 250°C, and the oven temperature program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C or 320°C). impactfactor.orgaustinpublishinggroup.com EI-MS at 70 eV is a common ionization method, yielding characteristic ions for this compound, such as m/z 414, 396, and 354 (for beta-sitosterol) and m/z 314, 299, and 281 for this compound. austinpublishinggroup.com Selected Ion Monitoring (SIM) mode can be used to enhance selectivity. austinpublishinggroup.com GC-MS methods have been validated for the determination of this compound in various matrices, including rat plasma, urine, and feces. nih.gov

Thin-Layer Chromatography (TLC) Analysis

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for the separation and preliminary identification of this compound, often employed during the purification process to monitor fractions. impactfactor.orgaocs.orgthieme-connect.comsigmaaldrich.com TLC can be used for fine purification of fucosterols. impactfactor.org Silica gel is a common stationary phase for TLC analysis of sterols. impactfactor.orgaocs.org

Biosynthesis and Metabolic Pathways of Fucosterol

Fucosterol (B1670223) Biosynthesis within Eukaryotic Sterol Pathways

The biosynthesis of this compound is a specialized branch of the broader eukaryotic sterol synthesis pathway, which is responsible for producing vital membrane components and signaling molecules. nih.govnih.gov In all eukaryotes, the synthesis of sterols originates from the common C30 precursor, 2,3-oxidosqualene (B107256). nih.govencyclopedia.pub From this critical juncture, the pathway bifurcates, marking a significant phylogenetic distinction. In animals and fungi, the enzyme lanosterol (B1674476) synthase (LAS) catalyzes the cyclization of 2,3-oxidosqualene into lanosterol. nih.govplos.org

Conversely, in photosynthetic organisms like plants and algae, the primary cyclization product is cycloartenol (B190886), formed by the action of the enzyme cycloartenol synthase (CAS). nih.govplos.orgnih.gov This cycloartenol-based route is the foundational pathway for the production of a diverse array of phytosterols (B1254722), including this compound. nih.gov The synthesis of this compound itself is particularly prominent in certain algae and oomycetes. acs.orgmarineagronomy.org The pathway from cycloartenol involves a complex series of enzymatic reactions, including demethylations, isomerizations, desaturations, and, crucially for this compound, specific alkylations of the sterol side chain. biorxiv.orgnih.gov

Role of Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The fundamental building blocks for all isoprenoids, including this compound, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.net In plants and other photosynthetic eukaryotes, these precursors are synthesized via two distinct and spatially separated pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. researchgate.netplos.orgnih.gov

The MVA pathway is located in the cytoplasm and is generally responsible for producing precursors for sesquiterpenes, triterpenes (including the sterol precursor squalene), and brassinosteroids. plos.orgnih.gov It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. encyclopedia.pubacs.org The MEP pathway, also known as the mevalonate-independent pathway, is situated in the plastids. nih.govresearchgate.net It uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates and typically supplies precursors for the synthesis of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. plos.orgnih.gov

While the MVA pathway is considered the primary source of IPP and DMAPP for phytosterol biosynthesis, including this compound, evidence of metabolic crosstalk exists. plos.orgfao.org Studies have shown that the MEP pathway can contribute a portion of the substrate for sterol synthesis, indicating an exchange of intermediates between the cytoplasm and plastids. fao.org This interplay ensures a regulated supply of precursors for the various classes of isoprenoids essential for the organism's growth and function. plos.org

Key Enzymatic Steps and Enzymes Involved

The conversion of the basic C5 units into the complex structure of this compound is orchestrated by a series of highly specific enzymes. These catalysts mediate the elongation, cyclization, and modification of the hydrocarbon backbone to yield the final product.

The initial steps of the isoprenoid pathway involve the sequential head-to-tail condensation of IPP units. Farnesyl Pyrophosphate Synthase (FPPS) is a crucial enzyme in this process. nih.gov It catalyzes the formation of the C15 intermediate, farnesyl pyrophosphate (FPP), by first condensing IPP and DMAPP to create geranyl pyrophosphate (GPP, C10), and then adding another IPP molecule to GPP. proteopedia.orguniprot.orgnih.gov FPP serves as a major branch-point intermediate, providing the precursor for numerous compounds, including sterols, dolichols, and ubiquinones. nih.govtaylorandfrancis.com

The first committed step specific to sterol biosynthesis is catalyzed by Squalene (B77637) Synthase (SQS). nih.govwikipedia.orgresearchgate.net This enzyme is localized to the endoplasmic reticulum membrane and performs a unique head-to-head condensation of two FPP molecules. wikipedia.org The two-step reaction, which consumes NADPH, results in the formation of squalene, a C30 linear isoprenoid that is the direct precursor for all sterols. wikipedia.orguni.lu The regulation of SQS is critical as it directs the metabolic flux of FPP specifically toward the sterol branch of the isoprenoid pathway. researchgate.netnih.gov

Following the formation of squalene and its epoxidation to 2,3-oxidosqualene, the critical cyclization step is carried out by a class of enzymes known as Oxidosqualene Cyclases (OSCs). wikipedia.org These enzymes catalyze one of the most complex known enzymatic reactions, forming the characteristic four-ring sterol nucleus from the linear oxidosqualene chain. wikipedia.org

In the context of this compound biosynthesis in plants and algae, the key OSC is Cycloartenol Synthase (CAS). nih.govwikipedia.org CAS specifically directs the cyclization of 2,3-oxidosqualene to form cycloartenol, a pentacyclic triterpenoid. plos.orgnih.gov This molecule is distinguished by a cyclopropane (B1198618) ring at the C-9/C-10 position, which is later opened in subsequent steps of the phytosterol pathway. acs.org The formation of cycloartenol, rather than lanosterol, is a defining feature of sterol biosynthesis in the photosynthetic lineage. nih.govplos.orgsemanticscholar.org

A hallmark of phytosterols, including this compound, is the presence of a methyl or ethyl group at the C-24 position of the side chain, an alkylation absent in cholesterol. nih.govnih.gov This modification is introduced by a family of enzymes called Sterol C-24 Methyltransferases (SMTs), which use S-adenosyl-L-methionine as a methyl group donor. biorxiv.orgwikipedia.org

The alkylation process typically involves two sequential steps catalyzed by different SMTs. nih.govnih.gov

SMT1 is primarily responsible for the first methylation step. It catalyzes the transfer of a methyl group to the C-24 position of cycloartenol to form 24-methylenecycloartenol. biorxiv.orgnih.gov This is a key regulatory step that channels carbon flux towards the biosynthesis of C-24 alkylated sterols. biorxiv.orgnih.gov

SMT2 is mainly responsible for the second methylation. It acts on C-24 methylene (B1212753) sterol intermediates, such as 24-methylenelophenol, to add a second methyl group, resulting in a C-24 ethylidene side chain. biorxiv.orgresearchgate.net This second alkylation step is essential for the formation of precursors to major phytosterols like sitosterol (B1666911) and isothis compound, the latter being a direct precursor to this compound. biorxiv.org

While SMT1 and SMT2 have primary substrate preferences, there is some functional overlap, as SMT1 can catalyze the second methylation at a lower rate, and SMT2 can perform the first. nih.gov

After the initial cyclization to cycloartenol, the sterol nucleus undergoes a series of modifications, including the removal of two methyl groups at the C-4 position. nih.govportlandpress.com This demethylation is a critical step for producing functional sterols and is carried out by a multi-enzyme complex that includes Sterol C-4 Methyl Oxidase (SMO). nih.gov

In contrast to animals and fungi which have a single SMO enzyme, plants have evolved two distinct families of these enzymes, SMO1 and SMO2. portlandpress.comfrontiersin.org

The SMO1 family is responsible for oxidizing the first methyl group (at C-4α) on 4,4-dimethylsterol precursors like 24-methylenecycloartanol. biorxiv.orgportlandpress.com

The SMO2 family acts later in the pathway, removing the remaining methyl group from 4α-methylsterol intermediates, such as 24-ethylidenelophenol. biorxiv.orgportlandpress.com

This two-stage demethylation, involving distinct SMO families, is a unique feature of phytosterol biosynthesis. portlandpress.comscience.gov The process involves a three-step mechanism for each methyl group: oxidation of the methyl to a carboxyl group by SMO, followed by decarboxylation and reduction steps catalyzed by other enzymes in the complex. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Farnesyl Pyrophosphate SynthaseFPPSSynthesizes the C15 precursor for isoprenoids. nih.govIsopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP), Geranyl Pyrophosphate (GPP)Farnesyl Pyrophosphate (FPP)
Squalene SynthaseSQSCatalyzes the first committed step in sterol biosynthesis. wikipedia.orgresearchgate.netFarnesyl Pyrophosphate (FPP)Squalene
Cycloartenol SynthaseCASCyclizes 2,3-oxidosqualene to the foundational phytosterol precursor. plos.orgnih.gov2,3-OxidosqualeneCycloartenol
Sterol C-24 Methyltransferase 1SMT1Performs the first methylation of the sterol side chain. biorxiv.orgnih.govCycloartenol24-Methylene-cycloartanol
Sterol C-24 Methyltransferase 2SMT2Performs the second methylation, creating the C-24 ethylidene group. biorxiv.orgresearchgate.net24-Methylenelophenol24-Ethylidenelophenol
Sterol C-4 Methyl OxidaseSMOOxidizes methyl groups at the C-4 position for removal. nih.govportlandpress.com4,4-Dimethylsterols, 4α-Methylsterols4-Carboxy sterols

Cyclopropyl Sterol Isomerase (CPI)

A key enzymatic step in the biosynthesis of phytosterols, including this compound, is catalyzed by Cyclopropyl Sterol Isomerase (CPI). This enzyme is essential for the conversion of cycloartenol, the initial cyclization product of 2,3-oxidosqualene in photosynthetic organisms, to cycloeucalenol. frontiersin.orgnih.gov The primary function of CPI is to facilitate the opening of the cyclopropane ring at the C-9,19 position of cycloartenol. biorxiv.org This reaction is a critical divergence point from the cholesterol biosynthesis pathway in animals, which proceeds via lanosterol and does not involve a cyclopropane intermediate. The action of CPI is therefore a mandatory step to channel intermediates into the phytosterol pathway. frontiersin.org The subsequent product, obtusifoliol, is then further metabolized in the pathway. biorxiv.org

Sterol C-14 Demethylase (CYP51) and Sterol C-14 Reductase (C-14R)

Following the initial modifications of the sterol nucleus, two crucial enzymes, Sterol C-14 Demethylase (CYP51) and Sterol C-14 Reductase (C-14R), are involved in the removal of a methyl group at the C-14 position.

Sterol C-14 Demethylase (CYP51) , a member of the cytochrome P450 superfamily, is responsible for the oxidative removal of the 14α-methyl group from sterol precursors like obtusifoliol. biorxiv.orgwikipedia.orgnih.gov This demethylation is a vital and highly conserved step across all biological kingdoms for the synthesis of functional sterols. wikipedia.orgnih.govnih.gov The reaction catalyzed by CYP51 is complex, involving three successive monooxygenation reactions that convert the methyl group into a carboxyl group, which is then eliminated as formic acid, leading to the formation of a Δ14-15 double bond. nih.gov

Sterol C-14 Reductase (C-14R) then acts on the product of the CYP51 reaction. This enzyme catalyzes the reduction of the newly formed C-14 double bond, yielding 4α-methylfecosterol. biorxiv.org The coordinated action of CYP51 and C-14R is essential for the progressive demethylation and modification of the sterol core, preparing it for subsequent enzymatic transformations.

Sterol Delta-7-Delta-8 Isomerase (EBP, HYD1)

The next step in the pathway involves the isomerization of the double bond within the B-ring of the sterol nucleus, a reaction catalyzed by Sterol Delta-7-Delta-8 Isomerase . nih.gov This enzyme facilitates the shift of the double bond from the C8-C9 position to the C7-C8 position. nih.gov In yeast, this enzyme is crucial for the conversion of zymosterol (B116435) to cholesta-7,24-dien-3 beta-ol. nih.gov While the specific substrates may vary between organisms, the fundamental function of this isomerase is conserved and plays a critical role in producing the correct stereochemistry and double bond positioning for the final sterol product.

Sterol 5-Desaturase (SC5DL, DWF7)

Sterol 5-Desaturase is a highly conserved enzyme among eukaryotes that introduces a double bond at the C-5 position of the sterol ring. wikipedia.orgwikipedia.org This enzyme catalyzes the dehydrogenation of the C-5(6) bond in a sterol intermediate. wikipedia.org In animals, this enzyme, also known as lathosterol (B1674540) oxidase, converts lathosterol to 7-dehydrocholesterol, a precursor to cholesterol. wikipedia.orgwikipedia.orgresearchgate.net In the context of this compound biosynthesis, a similar desaturation step is necessary to create the characteristic Δ5 double bond in the this compound molecule. The action of this desaturase is a critical step in the later stages of the pathway, leading to the formation of the final sterol structure.

Delta-24-Sterol Reductase (DHCR24, DIM) in this compound Metabolism

The final modifications to the sterol side chain are crucial for defining the specific identity of the sterol. Delta-24-Sterol Reductase (DHCR24) is an enzyme that catalyzes the reduction of the delta-24 double bond of sterol intermediates. uniprot.orgebi.ac.ukwikipedia.org This enzyme is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase. wikipedia.org In cholesterol biosynthesis, DHCR24 is responsible for the final step of converting desmosterol (B1670304) to cholesterol. nih.gov In the this compound pathway, the modification at the C-24 position involves the introduction of an ethylidene group, a process that requires a series of enzymatic reactions, including the action of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. While DHCR24's direct role in this compound's ethylidene group formation is not explicitly detailed, the reduction of double bonds in the side chain is a common theme in sterol biosynthesis, and enzymes with similar reductase activity are essential for producing the final saturated or unsaturated side-chain structures.

Comparative Analysis of this compound Biosynthesis Across Different Algal Classes

The distribution and abundance of this compound vary significantly across different algal classes, reflecting divergences in their sterol biosynthetic pathways.

Phaeophyceae (Brown Algae): this compound is the predominant sterol in most brown algae. mdpi.com Species such as Fucus vesiculosus, Sargassum fusiforme, and Ecklonia radiata contain high levels of this compound, often comprising over 80-95% of their total sterol content. frontiersin.orgmdpi.com This indicates that the enzymatic machinery for this compound synthesis is highly active and evolutionarily conserved within this class.

Rhodophyta (Red Algae): Red algae primarily synthesize cholesterol as their main sterol. nih.gov While some species may contain minor amounts of this compound, it is not a characteristic component of their sterol profile. nih.gov This suggests that the later stages of the sterol biosynthetic pathway, particularly the enzymes responsible for the C-24 alkylation leading to this compound, are either absent or have low activity in most red algae.

Chlorophyta (Green Algae): The sterol composition of green algae is more diverse and can vary significantly between species. nih.gov While some green algae produce ergosterol (B1671047) or other phytosterols, this compound is generally not a major component. nih.gov The presence of different end-product sterols points to a diversification of the sterol biosynthetic pathways within this algal class.

The following interactive table provides a summary of the primary sterol content in different algal classes.

Algal ClassPrimary Sterol(s)This compound Presence
PhaeophyceaeThis compoundPredominant
RhodophytaCholesterolMinor/Absent
ChlorophytaErgosterol, various phytosterolsGenerally not a major component

Evolutionary Perspectives of Sterol Synthesis with Emphasis on this compound

The evolution of sterol synthesis is a key element in the diversification of eukaryotes, with sterols playing crucial roles in membrane structure and function. nih.govresearchgate.net The sterol biosynthetic pathway has been subject to intense diversification in different eukaryotic clades, leading to a wide array of sterol structures. nih.govscilit.com

The this compound biosynthesis pathway highlights several key evolutionary aspects. The use of cycloartenol as a precursor, a hallmark of photosynthetic organisms, points to an evolutionary link between algae and terrestrial plants. nih.gov The presence of this compound as the main sterol in brown algae suggests a specific adaptation of the sterol pathway in this lineage. The enzymes responsible for the C-24 alkylation, which leads to the formation of the characteristic ethylidene group of this compound, likely evolved to fulfill specific structural or functional requirements of the membranes in these organisms.

The divergence of sterol pathways, leading to cholesterol in animals, ergosterol in fungi, and a variety of phytosterols like this compound in algae and plants, is a result of gene duplication, divergence, and loss of the enzymes involved in the later, more specialized steps of the pathway. nih.gov The study of these pathways provides insights into the evolutionary relationships between different eukaryotic groups and the adaptation of cellular processes to diverse environmental conditions.

Pharmacological and Biological Activities of Fucosterol

Anticancer and Anti-Proliferative Effects of Fucosterol (B1670223)

This compound, a phytosterol predominantly found in various species of marine brown algae, has garnered significant scientific interest for its potential as an anticancer agent. nih.govnih.gov Research indicates that this compound exerts inhibitory effects against the growth and proliferation of a diverse range of cancer cells. mdpi.com Its anticancer activities are multifaceted, involving the induction of programmed cell death, interruption of the cell division cycle, and modulation of critical signaling pathways that govern cancer pathogenesis.

Cell Line Specificity

The anti-proliferative effects of this compound have been documented across various human cancer cell lines, demonstrating a broad spectrum of activity. Studies have shown its efficacy in inhibiting the growth of ovarian, colon, breast, lung, cervical, leukemia, and osteosarcoma cancer cells. nih.govmdpi.com For instance, this compound selectively inhibits the growth of human cervical HeLa cancer cells with an IC50 value of 40 µM. nih.govnih.gov In human ovarian cancer cell lines ES2 and OV90, the IC50 values were determined to be 62.4 µM and 51.4 µM, respectively. nih.gov Similarly, against lung cancer cell lines A549 and SK-LU-1, this compound showed profound effects with an IC50 of 15 µM. nih.gov Notably, the compound has demonstrated selectivity, showing minimal cytotoxic effects on normal cell lines in some studies. phcog.comresearchgate.net

Cancer TypeSpecific Cell LinesReference
OvarianES2, OV90 nih.gov
ColonHT-29, HCT116 phcog.comresearchgate.net
BreastT47D, MDA-MB-231 phcog.commdpi.com
LungA549, SK-LU-1 nih.gov
CervicalHeLa nih.govnih.gov
LeukemiaHL-60 (Promyelocytic) mdpi.com
OsteosarcomaMG63 mdpi.com

Mechanisms of Action in Cancer Pathogenesis

This compound's anticancer effects are not merely due to cytotoxicity but are orchestrated through specific molecular mechanisms that interfere with cancer cell survival and proliferation.

A primary mechanism by which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov In ovarian cancer cells, this compound treatment leads to an increase in late-apoptotic cells and activates key apoptotic proteins. nih.govresearchgate.net This process involves the activation of initiator caspase-9 and executioner caspase-3, as well as the release of cytochrome c from the mitochondria into the cytosol. nih.govsemanticscholar.org The induction of apoptosis is also observed in human cervical HeLa cells and is linked to the generation of reactive oxygen species (ROS). nih.govnih.gov In lung cancer cells, this compound enhances the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

This compound has been shown to impede the progression of the cell cycle in cancer cells, thereby halting their proliferation. nih.gov In human cervical cancer (HeLa) and lung cancer (A549, SK-LU-1) cells, this compound induces cell cycle arrest at the G2/M checkpoint. nih.govnih.gov This arrest is associated with a dose-dependent increase in the population of cells in the G2 phase. nih.gov In ovarian cancer cells, this compound treatment leads to an increase in the sub-G1 phase, which is indicative of apoptotic cells. nih.govsemanticscholar.org The compound also decreases the expression of cell-cycle regulatory proteins, such as Proliferating Cell Nuclear Antigen (PCNA), in ovarian cancer cells. nih.gov

This compound's ability to influence key intracellular signaling pathways is central to its anti-proliferative activity. nih.gov It has been shown to inhibit several pathways that are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. mdpi.comrhhz.net

PI3K/Akt/mTOR Pathway: this compound significantly inhibits the phosphoinositide-3-kinase (PI3K)/Akt/mechanistic target of Rapamycin (B549165) (mTOR) signaling pathway. nih.gov In human cervical cancer cells, it downregulates the expression levels of key proteins in this cascade, including PI3K, p-PI3K, Akt, mTOR, and pm-TOR. nih.govnih.gov This inhibitory action has also been confirmed in ovarian cancer cells, where this compound dramatically inhibits the phosphorylation of PI3K/MAPK signal transduction proteins. mdpi.comunibo.it

Raf/MEK/ERK Pathway: The Raf/MEK/ERK signaling pathway is another target of this compound, particularly in lung cancer. nih.govwisdomlib.org Studies indicate that this compound may suppress the progression of non-small cell lung cancer by targeting GRB2, an upstream activator of this pathway. nih.gov

MAPK (JNK, p38): this compound modulates the mitogen-activated protein kinase (MAPK) pathways. In ovarian cancer cells, it inhibits the phosphorylation of ERK1/2 and p38, which are upstream regulators of cancer signaling mechanisms. nih.gov In other contexts, this compound has been shown to suppress the p38 MAPK and JNK pathways. nih.govnih.govmdpi.com

p-P70S6K: Downstream of the PI3K/Akt/mTOR pathway, this compound also inhibits the expression of phosphorylated p70S6 kinase (p-P70S6K) and its substrate S6 ribosomal protein in ovarian cancer cells. nih.gov

This compound can trigger cancer cell death by inducing dysfunction in two critical organelles: the mitochondria and the endoplasmic reticulum (ER). nih.gov In human ovarian cancer cells, this compound causes mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS). nih.gov This mitochondrial stress is a key factor in the induction of apoptosis. nih.govunibo.it

Following mitochondrial stress, this compound also induces ER stress. nih.gov This is evidenced by the activation of ER stress sensor proteins, including IRE1α, ATF6α, PERK, GADD153, eIF2α, and GRP78, in ovarian cancer cells. nih.govresearchgate.net The concomitant induction of both mitochondrial dysfunction and ER stress creates a cellular environment that is highly conducive to apoptosis, thereby suppressing cancer progression. nih.gov

Anti-Angiogenesis (e.g., VEGFD, FLT-1, FLT-4 modulation)

While this compound is recognized for its anti-cancer properties, which often involve the inhibition of tumor-induced blood vessel formation (angiogenesis), specific details on its direct modulation of Vascular Endothelial Growth Factor D (VEGFD), Fms-like tyrosine kinase 1 (FLT-1), and Fms-like tyrosine kinase 4 (FLT-4) are not extensively detailed in current research. Other compounds derived from brown algae, such as fucoidan (B602826) and fucoxanthin, have been shown to inhibit angiogenesis by affecting the broader Vascular Endothelial Growth Factor (VEGF) and its receptor pathways. nih.govresearchgate.net For instance, fucoidan has been observed to reduce the expression and secretion of VEGF. nih.gov However, attributing these specific mechanisms directly to this compound requires further targeted investigation.

Anti-Inflammatory Properties of this compound

This compound demonstrates significant anti-inflammatory effects through multiple mechanisms, including the regulation of inflammatory mediators, inhibition of key signaling pathways, and activation of protective cellular responses.

This compound has been shown to effectively suppress the production of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophage models, this compound inhibited the production of nitric oxide (NO) and reactive oxygen species (ROS). nih.govresearchgate.net This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).

The compound also curtails the secretion of several pro-inflammatory cytokines. Research has consistently shown that this compound treatment leads to a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. nih.gov For example, in TNF-α/IFN-γ-stimulated human dermal fibroblasts, this compound treatment downregulated the mRNA expressions of these inflammatory cytokines. This modulation helps to mitigate the inflammatory response at a cellular level.

Table 1: this compound's Effect on Inflammatory Mediators

MediatorModel/Cell LineObserved EffectSource
Nitric Oxide (NO)LPS-induced RAW 264.7 MacrophagesInhibited production by suppressing iNOS expression. nih.gov
Reactive Oxygen Species (ROS)TNF-α/IFN-γ-stimulated Human Dermal Fibroblasts (HDFs)Dose-dependently decreased intracellular ROS production. nih.gov
TNF-αLPS-induced RAW 264.7 MacrophagesSuppressed expression and production. nih.gov
IL-1βLPS- or Aβ-induced Microglial CellsSignificantly inhibited production.
IL-6LPS-induced RAW 264.7 MacrophagesSuppressed expression and production. nih.gov

A primary mechanism for this compound's anti-inflammatory action is its ability to inhibit critical signaling pathways. This compound has been found to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. It achieves this by preventing the phosphorylation and subsequent nuclear translocation of NF-κB subunits.

Furthermore, this compound modulates the mitogen-activated protein kinase (MAPK) pathway. Studies have revealed that this compound can reduce the phosphorylation of MAPK mediators, including p38. In LPS-induced macrophages, this compound attenuated the phosphorylation of proteins involved in the p38 MAPK pathway. The collective inhibition of the NF-κB and MAPK/p38 signaling cascades is central to the anti-inflammatory effects of this compound.

In addition to inhibiting pro-inflammatory pathways, this compound also activates protective signaling cascades. It has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by inflammation. Research confirmed that this compound treatment boosted the nuclear translocation of Nrf2 in stimulated human dermal fibroblasts, which in turn increased the levels of the antioxidant enzyme HO-1. nih.gov This activation is a key mechanism for reducing intracellular ROS and mitigating inflammatory responses. nih.gov

Antioxidant Activities of this compound

This compound exhibits potent antioxidant properties, primarily through its ability to scavenge harmful free radicals and reduce oxidative stress.

This compound has demonstrated direct free-radical scavenging capabilities. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound was shown to effectively neutralize DPPH radicals, with its activity being dose-dependent. researchgate.net One study found that at a concentration of 250 μg/mL, this compound inhibited DPPH radiation by 16%. researchgate.net

While specific studies detailing this compound's direct scavenging of hydroxyl radicals are limited, its broader antioxidant effects are well-documented. This compound significantly reduces intracellular ROS levels induced by various stressors. nih.govresearchgate.net For instance, in one study, this compound treatment reduced the level of intracellular ROS induced by hydrogen peroxide by over 71%. researchgate.net This indicates a strong capacity to protect cells from oxidative damage, even if the precise interaction with every type of radical is not fully elucidated.

Table 2: Antioxidant Activity of this compound

ActivityAssay/ModelKey FindingSource
DPPH Radical ScavengingDPPH AssayDemonstrated dose-dependent scavenging activity; 16% inhibition at 250 μg/mL. researchgate.net
Intracellular ROS ReductionH2O2-induced ROS in Hep-G2 cellsReduced intracellular ROS by 71.66% at a concentration of 10 µg/mL. researchgate.net
Intracellular ROS ReductionTNF-α/IFN-γ-stimulated HDFsSignificantly and dose-dependently reduced ROS production. nih.gov

Protection Against Oxidative Stress (e.g., t-BHP-induced)

This compound has demonstrated significant protective effects against oxidative stress induced by agents such as tert-butyl hydroperoxide (t-BHP). In studies utilizing HepG2 cells, a human liver cell line, this compound pretreatment has been shown to counteract the cellular damage caused by t-BHP. nih.gov The mechanism of this protection involves the mitigation of key oxidative stress markers. Specifically, this compound treatment ameliorates the increased levels of intracellular reactive oxygen species (ROS) and reverses the depletion of glutathione (B108866) (GSH), a critical endogenous antioxidant, in t-BHP-treated cells. nih.gov This suggests that this compound's protective action is mediated through the enhancement of cellular defense mechanisms against oxidative damage. nih.gov Further research has corroborated these findings, showing this compound isolated from the edible brown alga Eisenia bicyclis inhibits ROS production in macrophages treated with t-BHP. researchgate.net The hepatoprotective effects are attributed to this ability to decrease ROS production and increase hepatic GSH levels, thereby preventing cellular damage. nih.gov

Table 1: this compound's Efficacy Against t-BHP-Induced Oxidative Stress

Model/Cell Line Inducing Agent Key Findings References
HepG2 Cells t-BHP Ameliorated increased intracellular ROS. nih.gov
HepG2 Cells t-BHP Prevented the decrease in glutathione (GSH) levels. nih.gov

Antidiabetic and Anti-Obesity Effects of this compound

This compound exhibits notable potential in metabolic regulation, with research pointing towards significant antidiabetic and anti-obesity activities. These effects are attributed to its ability to influence various metabolic pathways, including glucose metabolism and adipogenesis.

This compound contributes to glucose control through multiple mechanisms. One key action is the inhibition of alpha-glucosidase, an enzyme located in the small intestine responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose. nih.govyoutube.com By inhibiting this enzyme, this compound can delay carbohydrate digestion, leading to a slower and reduced absorption of glucose into the bloodstream. nih.gov In vitro studies have demonstrated that this compound exhibits good inhibitory activity against the alpha-glucosidase enzyme, with a reported IC50 value of 289.4 ± 4.91 μM. nih.gov

Table 2: Glucose Lowering Mechanisms of this compound

Mechanism Description Supporting Evidence References
Alpha-Glucosidase Inhibition Inhibits the enzyme that breaks down carbohydrates into glucose in the small intestine, slowing glucose absorption. Demonstrated good inhibition with an IC50 value of 289.4 ± 4.91 μM in vitro. nih.gov

This compound has been identified as a potent inhibitor of adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes. This anti-obesity potential is realized through direct effects on lipid storage and the modulation of key signaling pathways and transcription factors that govern fat cell development.

A primary indicator of this compound's anti-adipogenic effect is its ability to suppress the accumulation of lipids within fat cells. Research using the 3T3-L1 pre-adipocyte cell line, a standard model for studying adipogenesis, has shown that this compound significantly reduces intracellular lipid accumulation during differentiation. nih.govnih.gov Treatment with this compound during the adipogenic process leads to a visible decrease in the formation of lipid droplets within the cells. nih.govnih.gov

The inhibition of lipid accumulation by this compound is mechanistically linked to its ability to downregulate the expression of critical adipogenic transcriptional factors. These master regulators orchestrate the gene expression program required for adipocyte differentiation. Studies have consistently shown that this compound treatment suppresses the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.govnih.govnih.gov PPARγ and C/EBPα work in concert to activate the genes necessary for the adipocyte phenotype. koreascience.kr Additionally, this compound downregulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a transcription factor that plays a central role in lipogenesis (the synthesis of fatty acids and triglycerides). nih.govnih.gov By inhibiting these key factors, this compound effectively halts the adipogenic program at the molecular level.

This compound's anti-adipogenic effects are further mediated through the activation of specific signaling pathways that act as cellular energy sensors and developmental regulators. nih.govnih.gov It has been shown to effectively upregulate the phosphorylation of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. nih.govnih.gov Activated AMPK promotes energy-producing processes while inhibiting energy-consuming ones like lipogenesis. This compound-induced AMPK activation also leads to the phosphorylation and inhibition of its downstream target, acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. nih.gov

In addition to the AMPK pathway, this compound prevents adipogenesis by activating the Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is a known inhibitor of adipocyte differentiation. This compound treatment leads to the activation of major components of this pathway, including β-catenin and disheveled 2 (DVL2), while inactivating glycogen (B147801) synthase kinase 3β (GSK3β), a negative regulator of the pathway. nih.gov The combined activation of AMPK and Wnt/β-catenin signaling pathways creates a robust anti-adipogenic environment, preventing the development of mature fat cells. nih.govnih.gov

Table 3: Anti-adipogenic Mechanisms of this compound

Mechanism Effect Key Molecular Targets References
Lipid Accumulation Inhibition Reduced formation of intracellular lipid droplets in 3T3-L1 adipocytes. nih.govnih.govnih.gov
Adipogenic Transcription Downregulation PPARγ, C/EBPα, SREBP-1c. nih.govnih.govnih.govnih.gov
Signaling Pathways Activation AMPK, Wnt/β-catenin. nih.govnih.gov

Table of Mentioned Compounds

Compound/Protein Name Abbreviation
Acetyl-CoA carboxylase ACC
AMP-activated protein kinase AMPK
CCAAT/enhancer-binding protein α C/EBPα
Disheveled 2 DVL2
This compound
Glutathione GSH
Glycogen
Glycogen synthase kinase 3β GSK3β
Peroxisome Proliferator-Activated Receptor γ PPARγ
Reactive Oxygen Species ROS
Sterol Regulatory Element-Binding Protein-1c SREBP-1c
tert-butyl hydroperoxide t-BHP
Alpha-Glucosidase

Anti-adipogenic Mechanisms and Lipid Regulation

Effects on Cholesterol Homeostasis (e.g., LXR Agonism, ABCA1, ABCG1, ApoE modulation)

This compound plays a significant role in maintaining cholesterol homeostasis, primarily by acting as a modulator of Liver X Receptors (LXRs). nih.gov Research has identified this compound as a dual LXR agonist, capable of stimulating the transcriptional activity of both LXR-α and LXR-β. nih.gov This agonistic activity is crucial for regulating the expression of key genes involved in reverse cholesterol transport. nih.gov

In in vitro studies using THP-1-derived macrophages, this compound has been shown to induce the transcriptional activation of ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein E (ApoE). nih.gov These genes are critical for mediating the efflux of cholesterol from cells. nih.govnih.gov Consequently, this compound treatment significantly enhances the removal of cholesterol from macrophages. nih.govresearchgate.net The activation of LXR-β, in particular, may contribute to Alzheimer's disease-related pathologies by maintaining cholesterol balance and facilitating amyloid-beta (Aβ) clearance through pathways involving ABC transporters and ApoE. nih.gov

Notably, while activating these pathways, this compound does not appear to induce significant triglyceride accumulation in liver cells, a common side effect of some LXR agonists. nih.govmdpi.com This is attributed to its ability to upregulate Insig-2a, which hinders the nuclear translocation of SREBP-1c, a key transcription factor in hepatic lipogenesis. nih.gov These findings suggest that this compound is a selective LXR modulator that beneficially regulates cholesterol homeostasis. nih.gov

Table 1: this compound's Effects on Key Genes in Cholesterol Homeostasis

Gene TargetModulatory EffectCellular ModelAssociated ReceptorOutcome
ABCA1 Upregulation / Transcriptional ActivationTHP-1 Macrophages, Caco-2 CellsLXR-α, LXR-βIncreased Cholesterol Efflux
ABCG1 Upregulation / Transcriptional ActivationTHP-1 MacrophagesLXR-α, LXR-βIncreased Cholesterol Efflux
ApoE Upregulation / Transcriptional ActivationTHP-1 MacrophagesLXR-α, LXR-βEnhanced Cholesterol Transport
NPC1L1 RegulationCaco-2 CellsLXR-α, LXR-βModulated Intestinal Cholesterol Absorption
Insig-2a UpregulationHepG2 CellsLXR-α, LXR-βAttenuation of Hepatic Triglyceride Accumulation

Neuroprotective and Anti-Neurological Activities of this compound

This compound, a phytosterol abundant in marine algae, demonstrates significant promise as a neuroprotective agent, with accumulated evidence suggesting its therapeutic potential in the context of neurodegeneration. nih.govnih.gov Its neuropharmacological actions are multifaceted, targeting various cellular pathways intimately associated with neuronal survival, inflammation, and the pathobiology of neurodegenerative disorders (NDDs). nih.govfrontiersin.org

Attenuating Neurodegenerative Processes

This compound's neuroprotective capabilities stem from its influence on multiple signaling pathways crucial for neuronal health. nih.gov Network pharmacology and in silico analyses have revealed that this compound targets a wide array of signaling molecules, receptors, and enzymes within pathways such as the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and neurotrophin signaling pathways. nih.govnih.govfrontiersin.org These pathways are fundamentally linked to neuronal growth, survival, and functionality. nih.gov By modulating these complex networks, this compound can intervene in the progression of neurodegenerative conditions. researchgate.net Its demonstrated antioxidant and anti-inflammatory properties further contribute to its capacity to protect neuronal cells from damage. nih.govresearchgate.net

Inhibition of Cholinesterases (e.g., AChE, BChE)

A key aspect of this compound's neuroprotective profile is its ability to inhibit cholinesterases. researchgate.net According to the cholinergic hypothesis, cognitive decline in conditions like Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). um.edu.my this compound exhibits dose-dependent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of ACh. mdpi.comum.edu.myresearchgate.net By inhibiting these enzymes, this compound helps to preserve the levels of acetylcholine in the synaptic cleft, thereby supporting cholinergic neurotransmission. um.edu.my Enzyme kinetic analyses have further characterized this compound as a non-competitive inhibitor of AChE. mdpi.com

Table 2: this compound's Cholinesterase Inhibitory Activity

Enzyme TargetActivityType of Inhibition
Acetylcholinesterase (AChE) Dose-dependent inhibitionNon-competitive
Butyrylcholinesterase (BChE) Dose-dependent inhibitionNot specified

Inhibition of Beta-Secretase (BACE1)

This compound directly targets a critical enzyme in the pathogenesis of Alzheimer's disease: beta-secretase 1 (BACE1). nih.govresearchgate.net BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP), initiating the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain. researchgate.netplos.org Molecular simulation studies have confirmed that this compound has a significant binding affinity for BACE1. nih.govnih.gov This inhibitory action on BACE1 suggests a direct mechanism by which this compound can reduce the generation of neurotoxic Aβ peptides, thereby interfering with a primary pathological cascade in Alzheimer's disease. nih.govresearchgate.net

Modulation of Neurotrophin Signaling

The neurotrophin signaling pathway is essential for the growth, survival, and maintenance of neurons. nih.gov this compound has been shown to modulate this critical pathway. nih.govnih.gov Research indicates that this compound targets Tropomyosin receptor kinase B (TrkB), which is the classical receptor for brain-derived neurotrophic factor (BDNF). nih.gov This suggests that this compound may function as a BDNF-mimetic, promoting neuronal health and plasticity. nih.gov Further studies have confirmed that this compound attenuates neurotoxicity through the activation of the BDNF-TrkB-ERK1/2 signaling pathway. nih.gov The downstream PI3K/Akt signaling pathway, which also regulates cellular growth and survival, is another enriched pathway modulated by this compound's pharmacological actions. nih.gov

Alleviation of Aβ-induced Neurotoxicity

This compound demonstrates a robust capacity to protect neurons from the toxic effects of amyloid-β. researchgate.net It has been shown to attenuate Aβ-induced neuronal cell death and ameliorate cognitive impairment in Aβ-induced neurotoxicity models. researchgate.net In studies using SH-SY5Y neuroblastoma cells, pretreatment with this compound protected the cells against Aβ-induced apoptosis. nih.gov

The mechanisms underlying this protection are multifaceted. This compound can reduce intracellular levels of Aβ by decreasing the messenger RNA (mRNA) levels of the amyloid precursor protein (APP). researchgate.netnih.gov Simultaneously, it upregulates the mRNA expression of neuroglobin (Ngb), a protein known to have neuroprotective functions. researchgate.netnih.gov Furthermore, in vitro and in silico studies highlight that this compound can inhibit the aggregation of Aβ1-42 by binding to hydrophobic regions of the monomer, thereby preventing the formation of toxic oligomers. nih.gov this compound also provides protection by suppressing Aβ-induced endoplasmic reticulum (ER) stress. nih.gov

Table 3: Mechanisms of this compound in Alleviating Aβ-Induced Neurotoxicity

MechanismEffectCellular/Animal Model
Inhibition of Aβ Aggregation Prevents Aβ1-42 oligomer formation. nih.govIn vitro studies
Reduction of Aβ Production Decreases mRNA levels of APP, leading to lower intracellular Aβ. nih.govSH-SY5Y cells
Upregulation of Neuroglobin Increases mRNA expression of neuroprotective Ngb. nih.govSH-SY5Y cells
Anti-apoptotic Effect Protects against Aβ-induced apoptosis. nih.govSH-SY5Y cells
Suppression of ER Stress Downregulates Aβ-induced increase in GRP78 expression. nih.govPrimary hippocampal neurons, Aging rats
Cognitive Improvement Ameliorates sAβ1-42-induced cognitive impairment. nih.govAging rats

Hepatoprotective Activity of this compound

This compound, a sterol found in various marine algae, has demonstrated significant hepatoprotective properties. nih.govnih.gov This activity is largely attributed to its ability to mitigate oxidative stress and prevent liver damage. nih.gov this compound exerts a potent hepatoprotective effect by boosting levels of the antioxidant glutathione (GSH) and reducing the production of reactive oxygen species (ROS), which are key factors in liver injury. nih.gov

Protection Against Hepatic Damage (e.g., CCl₄-intoxication)

Carbon tetrachloride (CCl₄) is a well-known hepatotoxin used in experimental models to induce liver injury that mimics aspects of human liver disease. nih.govnih.gov Research has shown that this compound can protect the liver from CCl₄-induced damage. In studies involving CCl₄-intoxicated rats, this compound administration was found to counteract the toxic effects of the chemical. nih.govnih.gov The protective mechanism involves the enhancement of the liver's antioxidant defense system. This compound treatment in CCl₄-intoxicated rats has been shown to increase the activity of hepatic cytosolic antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase (GSH-px). nih.govresearchgate.net This restoration of the cellular antioxidant status helps to prevent oxidative damage to liver cells. nih.gov

Regulation of Serum Transaminase Activities

Elevated levels of serum transaminases, such as serum glutamic-oxaloacetic transaminase (sGOT) and serum glutamic-pyruvic transaminase (sGPT), are key indicators of liver damage. nih.gov this compound has been shown to significantly decrease these elevated enzyme activities in rats with CCl₄-induced hepatic damage. nih.govresearchgate.net

In one study, this compound isolated from the marine algae Pelvetia siliquosa inhibited sGOT and sGPT activities by 25.57% and 63.16%, respectively. nih.govresearchgate.net Concurrently, it increased the activities of crucial antioxidant enzymes. researchgate.net These findings suggest that this compound's hepatoprotective effects are mediated through the stabilization of hepatocyte membranes and the enhancement of the liver's antioxidant capacity. nih.gov

Table 1: Effect of this compound on Serum Transaminase and Antioxidant Enzyme Activities in CCl₄-Intoxicated Rats

Enzyme/ParameterEffect of this compound TreatmentPercentage Change (%)
Serum Glutamic-Oxaloacetic Transaminase (sGOT)Inhibition-25.57%
Serum Glutamic-Pyruvic Transaminase (sGPT)Inhibition-63.16%
Superoxide Dismutase (SOD)Increase+33.89%
CatalaseIncrease+21.56%
Glutathione Peroxidase (GSH-px)Increase+39.24%

Immunomodulatory Effects of this compound

This compound is recognized as a potential immunomodulatory agent, capable of regulating immune functions. nih.govnih.gov Its effects on the immune system have been observed in both in vitro and in vivo studies. This compound derived from Sargassum fusiforme has been shown to enhance innate immune responses by increasing the secretion of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO) production, and phagocytic activity. nih.gov

Furthermore, this compound exhibits anti-inflammatory properties by modulating key signaling pathways. mdpi.com It can inhibit the production of pro-inflammatory cytokines by suppressing the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comresearchgate.net this compound from Padina boryana has also been reported to regulate the NF-κB/MAPK and Nrf2/HO-1 pathways, which are critical in managing inflammation and oxidative stress. nih.gov These regulatory actions suggest that this compound may have therapeutic potential in conditions related to immune system dysfunction. nih.gov

Antimicrobial Activities of this compound

The antimicrobial properties of marine macroalgae are often linked to bioactive lipids like this compound. nih.gov This compound has demonstrated a spectrum of activity against various pathogenic microorganisms, including both bacteria and fungi. nih.govresearchgate.net

Antibacterial Efficacy

This compound has shown notable efficacy against several human and fish bacterial pathogens. nih.gov Studies on this compound and other compounds isolated from the brown alga Turbinaria conoides revealed antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL. nih.gov Additionally, this compound from Sargassum longifolium was effective against the human pathogen Vibrio parahaemolyticus and the fish pathogens Vibrio vulnificus, Vibrio harveyii, and Aeromonas hydrophililla. nih.gov

Table 2: Antibacterial Efficacy of this compound-Containing Extracts

Bacterial StrainSource of this compoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTurbinaria conoides2 - 16 µg/mL
Staphylococcus epidermidisTurbinaria conoides2 - 16 µg/mL
Escherichia coliTurbinaria conoides2 - 16 µg/mL
Pseudomonas aeruginosaTurbinaria conoides2 - 16 µg/mL
Vibrio parahaemolyticusSargassum longifoliumActivity confirmed
Vibrio vulnificusSargassum longifoliumActivity confirmed
Vibrio harveyiiSargassum longifoliumActivity confirmed
Aeromonas hydrophilillaSargassum longifoliumActivity confirmed

Antifungal Efficacy

This compound also possesses significant antifungal properties. nih.gov Research has demonstrated its effectiveness against a range of fungal species, including plant and human pathogens. researchgate.net For instance, this compound from Fucus vesiculosus at a 1.0% concentration completely inhibited the germination of macroconidia in Fusarium culmorum. nih.gov At lower concentrations, it still inhibited growth and caused structural degradation of the fungi. nih.gov

Extracts from Turbinaria conoides containing this compound were active against Aspergillus niger and Candida albicans, with MICs between 2 and 16 µg/mL. nih.gov Other studies have confirmed this compound's activity against Curvularia lunata, Stachybotrys atra, and Microsporum canis. researchgate.netresearchgate.net The proposed mode of action involves the inhibition of fungal growth through the degradation of fungal cell structures. researchgate.netresearchgate.net

Table 3: Antifungal Efficacy of this compound

Fungal StrainSource of this compoundObserved Effect
Fusarium culmorumFucus vesiculosusComplete inhibition of macroconidia germination at 1.0%
Aspergillus nigerTurbinaria conoidesMIC: 2 - 16 µg/mL
Candida albicansTurbinaria conoidesMIC: 2 - 16 µg/mL
Curvularia lunataNot SpecifiedActivity confirmed
Stachybotrys atraNot SpecifiedActivity confirmed
Microsporum canisNot SpecifiedActivity confirmed
Pyricularia oryzaeNot SpecifiedAbnormal morphological changes in mycelia

Antiviral Potential

This compound has demonstrated notable antiviral properties against a range of viruses. Its mechanisms of action are multifaceted, primarily involving the interference with viral entry and replication processes. Research has indicated that this compound can inhibit the activity of viral enzymes essential for replication and can modulate host cell pathways to create an antiviral state. For instance, studies have shown its potential to inhibit viral proteases and polymerases, thereby halting the viral life cycle.

The structural characteristics of this compound, particularly its side chain, are believed to play a crucial role in its interaction with viral components. While the broad-spectrum antiviral activity is still under investigation, preliminary studies suggest its potential efficacy against both enveloped and non-enveloped viruses. The ability of this compound to modulate host immune responses may also contribute to its antiviral effects by enhancing the host's ability to clear viral infections.

Anti-Osteoarthritic and Anti-Osteoporotic Activities

This compound has shown considerable promise in the management of bone-related disorders such as osteoarthritis and osteoporosis. nih.govnih.gov Its activities in this domain are primarily attributed to its ability to modulate bone remodeling processes, which involve a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.

In the context of osteoarthritis, this compound has been observed to exert anti-inflammatory effects, which are critical in mitigating the chronic inflammation that drives cartilage degradation in this condition. nih.gov It has been shown to reduce the production of pro-inflammatory mediators in joint tissues, thereby alleviating pain and slowing the progression of the disease.

Regarding osteoporosis, this compound has demonstrated a dual mechanism of action. It promotes the differentiation and activity of osteoblasts, the cells responsible for synthesizing new bone matrix. nih.govproquest.com Simultaneously, it inhibits the formation and function of osteoclasts, the cells that break down bone tissue. nih.govtandfonline.com This dual action helps to shift the balance towards bone formation, leading to an increase in bone mineral density and improved bone strength. nih.govproquest.com

Activity Mechanism of Action Key Findings
Anti-Osteoarthritic Inhibition of pro-inflammatory mediatorsReduces cartilage degradation and alleviates joint inflammation. nih.gov
Anti-Osteoporotic - Promotes osteoblast differentiation and activity- Inhibits osteoclast formation and functionIncreases bone mineral density and enhances bone strength. nih.govnih.govproquest.comtandfonline.com

Anti-Photoaging and Anti-Photodamaging Effects

Exposure to ultraviolet (UV) radiation from the sun is a primary cause of premature skin aging, a process known as photoaging. This compound, isolated from marine algae, has exhibited significant protective effects against UV-induced skin damage. nih.gov Its anti-photoaging properties are linked to its ability to counteract the deleterious effects of UV radiation on skin cells. nih.gov

One of the key mechanisms by which this compound protects the skin is by inhibiting the expression and activity of matrix metalloproteinases (MMPs). nih.govnih.gov UV radiation is known to upregulate MMPs, which are enzymes that degrade collagen and other extracellular matrix proteins, leading to the formation of wrinkles and loss of skin elasticity. nih.gov this compound has been shown to downregulate MMP-1 expression, a key collagenase involved in photoaging. nih.govnih.gov

Furthermore, this compound promotes the synthesis of type I procollagen, the precursor to collagen, thereby helping to maintain the structural integrity of the skin. nih.govnih.gov It also exhibits antioxidant properties, which help to neutralize the reactive oxygen species (ROS) generated by UV exposure. These ROS can cause oxidative stress and damage to cellular components, contributing to the aging process. By scavenging these free radicals, this compound helps to protect skin cells from oxidative damage.

Effect Mechanism Outcome
Inhibition of MMPs Downregulation of MMP-1 expressionPrevents collagen degradation and wrinkle formation. nih.govnih.gov
Promotion of Collagen Synthesis Increased expression of type I procollagenMaintains skin elasticity and firmness. nih.govnih.gov
Antioxidant Activity Neutralization of reactive oxygen species (ROS)Protects against oxidative stress and cellular damage.

Algicidal Activity of this compound

In addition to its pharmacological activities in humans, this compound has demonstrated potent algicidal properties, making it a compound of interest for controlling harmful algal blooms (HABs). researchgate.netresearchgate.netnih.gov These blooms, often caused by the rapid proliferation of certain species of microalgae, can have devastating effects on aquatic ecosystems and human health.

This compound has been shown to be effective against a variety of harmful algal species. Its algicidal mechanism is thought to involve the disruption of cell membrane integrity and the induction of oxidative stress in the target algae. By damaging the cell membrane, this compound can cause leakage of cellular contents and ultimately lead to cell death. The generation of reactive oxygen species further contributes to cellular damage and inhibits algal growth. Research in this area is ongoing to fully elucidate the specific pathways involved and to assess the potential for using this compound as a natural and environmentally friendly algicide.

Anti-Muscle Atrophy Properties and Mechanisms (e.g., Akt/mTOR/FoxO3α signaling)

Skeletal muscle atrophy, the loss of muscle mass, is a debilitating condition associated with various diseases and aging. This compound has emerged as a potential therapeutic agent for mitigating muscle atrophy through its influence on key signaling pathways that regulate muscle protein synthesis and degradation. nih.gov

The primary mechanism underlying the anti-muscle atrophy effects of this compound involves the modulation of the Akt/mTOR/FoxO3α signaling pathway. nih.gov The Akt/mTOR pathway is a central regulator of muscle protein synthesis. This compound has been shown to activate Akt, which in turn stimulates the mammalian target of rapamycin (mTOR). Activated mTOR then promotes the translation of proteins necessary for muscle growth and maintenance.

Concurrently, this compound inhibits the activity of the Forkhead box O3α (FoxO3α) transcription factor. nih.gov FoxO3α is a key regulator of muscle protein degradation, promoting the expression of genes involved in the ubiquitin-proteasome system, which is responsible for breaking down muscle proteins. By inhibiting FoxO3α, this compound effectively reduces the rate of muscle protein degradation. This dual action of promoting protein synthesis and inhibiting protein degradation makes this compound a promising candidate for the prevention and treatment of muscle atrophy. nih.gov

Signaling Pathway Effect of this compound Overall Outcome
Akt/mTOR ActivationPromotes muscle protein synthesis. nih.gov
FoxO3α InhibitionReduces muscle protein degradation. nih.gov

Dentin Collagen Stability and Erosion Resistance (e.g., Crosslinking, MMP Inhibition)

Dentin, the primary component of teeth, is susceptible to degradation by acids and enzymatic activity, leading to dental caries and erosion. This compound has been investigated for its potential to enhance the stability of dentin collagen and improve its resistance to degradation. nih.govtandfonline.comdovepress.com

The protective effects of this compound on dentin are attributed to two main mechanisms: the promotion of collagen crosslinking and the inhibition of matrix metalloproteinases (MMPs). nih.govtandfonline.comdovepress.com Collagen crosslinking is a natural process that strengthens the collagen matrix, making it more resistant to enzymatic and chemical degradation. This compound has been shown to enhance this process, thereby improving the biomechanical properties of dentin. nih.govtandfonline.comdovepress.com

Furthermore, this compound acts as an inhibitor of MMPs, a family of enzymes that are present in dentin and can be activated by acidic conditions. nih.govtandfonline.comdovepress.com These activated MMPs can degrade the collagen matrix, weakening the tooth structure. By inhibiting MMP activity, this compound helps to preserve the integrity of the dentin collagen network, thus enhancing its resistance to erosion and degradation. nih.govtandfonline.comdovepress.com

Mechanism Effect on Dentin Benefit
Collagen Crosslinking Strengthens the collagen matrixIncreases resistance to degradation. nih.govtandfonline.comdovepress.com
MMP Inhibition Prevents enzymatic degradation of collagenPreserves the integrity of the dentin structure. nih.govtandfonline.comdovepress.com

Structure Activity Relationship Sar Studies of Fucosterol

Correlation of Fucosterol's Structural Features with its Bioactivity

The core structure of This compound (B1670223), a sterol with a cholestane (B1235564) backbone, is fundamental to its biological activities. Sterols, in general, are known to interact with cell membranes and various proteins, influencing cellular processes. The presence of the hydroxyl group at the C-3 position is a common feature in many biologically active sterols and is often involved in interactions with target molecules.

Research indicates that the unique side chain of this compound, particularly the presence of the ethylidene double bond at the C-24 position, plays a significant role in its bioactivity mdpi.com. This feature distinguishes this compound from other common phytosterols (B1254722) like β-sitosterol, which differs only by the absence of this double bond mdpi.com. Studies comparing the biological effects of this compound and sterols with different side chains or modifications can provide insights into the importance of this structural element. For instance, the side chain structure appears to be greatly involved in the intestinal absorption of secosteroids derived from this compound mdpi.com.

Influence of Side Chain Modifications on Pharmacological Effects

Modifications to the side chain of this compound can significantly alter its pharmacological effects. The ethylidene double bond at C-24 is a key site for potential modifications or is itself critical for specific interactions. While detailed studies specifically on synthetically modified this compound side chains and their pharmacological outcomes are an active area of research, the comparison with related sterols provides initial insights.

For example, the difference in intestinal absorption between this compound and cholesterol, which have different side chain structures, highlights the impact of the side chain on pharmacokinetic properties mdpi.com. Although this compound and β-sitosterol have similar side chains, differing only by a double bond, their absorption behaviors are thought to be similar, suggesting that even subtle variations in the side chain can influence biological processing mdpi.com.

Further research involving targeted modifications of the C-24 ethylidene group and other parts of the side chain would be necessary to fully delineate the SAR related to this region and its impact on specific pharmacological activities like anti-inflammatory or neuroprotective effects.

Conformational Analysis and Binding Affinity to Target Receptors (e.g., LXR-β, GR, TrkB, TLR2/4, BACE1)

Conformational analysis of this compound provides insights into its three-dimensional shape and flexibility, which are critical for binding to target receptors. Molecular docking and simulation studies are valuable tools for predicting how this compound interacts with the binding sites of specific proteins.

In silico analyses have indicated that this compound exhibits significant binding affinity to several key receptors involved in various biological processes, including those relevant to neurodegenerative disorders (NDD) mdpi.comresearchgate.netresearchgate.net. These targets include Liver X Receptor-beta (LXR-β), Glucocorticoid Receptor (GR), Tropomyosin receptor kinase B (TrkB), Toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1) mdpi.comresearchgate.netresearchgate.net.

Molecular docking studies have shown that this compound can interact with these receptors, with varying binding affinities. For instance, this compound demonstrated high binding affinity to LXR-β, followed by GR and TrkB, based on binding energy analysis mdpi.com. Moderate binding affinity was observed with other protein targets mdpi.com. Hydrophobic interactions appear to play a significant role in the binding of this compound to LXR-β, GR, and TrkB mdpi.com.

Further detailed analysis using molecular dynamics simulations can reveal the stability of these interactions and potential conformational changes induced in the receptors upon this compound binding mdpi.com. For example, simulations suggested that this compound might induce conformational changes that activate LXR-β mdpi.com. While hydrogen bonding profiles were observed for interactions with GR and TrkB, hydrophobic interactions were concluded to be significant for binding to these receptors as well mdpi.com.

These computational studies provide a molecular basis for the observed bioactivities of this compound and highlight the potential of targeting these receptors for therapeutic interventions.

Binding Affinity Data (In Silico)

Target ReceptorBinding Energy (kcal/mol)Key Interaction Types
LXR-β-80.37Hydrophobic interactions, potential conformational changes
GR-49.53Hydrophobic interactions, some hydrogen bonding
TrkB-34.06Hydrophobic interactions, some hydrogen bonding
TLR2-33.86Not specified in detail, but interacts
BACE1Moderate affinityNot specified in detail

Note: Data is based on in silico studies mdpi.com.

The interaction with BACE1 is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where BACE1 is a key enzyme in the production of amyloid-beta peptides researchgate.netmdpi.com. This compound has been observed to exhibit non-competitive inhibition against BACE1 in some studies researchgate.net.

Interactions with TLR2 and TLR4 are significant due to their roles in inflammation and immune responses dovepress.come-algae.org. Modulating these receptors could contribute to the anti-inflammatory properties of this compound researchgate.netlipidmaps.org.

The binding to TrkB is relevant for neuroprotective effects, as TrkB is the receptor for brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity wikipedia.orgguidetopharmacology.orgmrc.ac.ukresearchgate.net.

Binding to nuclear receptors like LXR-β and GR suggests potential roles in regulating lipid metabolism, inflammation, and stress responses nih.govwikipedia.orgwikipedia.orgnih.govbidd.groupguidetopharmacology.orgguidetopharmacology.orgidrblab.netresearchgate.netwikipedia.org.

These in silico findings provide a strong rationale for further experimental validation to confirm the binding interactions and their functional consequences.

Preclinical and Mechanistic Investigations of Fucosterol

In vitro Pharmacological Studies on Cell Lines

In vitro studies have been instrumental in elucidating the cellular and molecular effects of fucosterol (B1670223) across different cancer cell types and other cell models. These investigations employ a range of techniques to assess the impact of this compound on fundamental cellular processes.

Cytotoxicity Assays (e.g., MTT Assay)

Cytotoxicity assays, such as the MTT assay, are commonly used to determine the effect of this compound on cell viability. Studies have shown that this compound can inhibit the viability of various cancer cell lines in a dose-dependent manner. For instance, this compound significantly decreased the viability of human ovarian cancer cells, ES2 and OV90, with IC50 values of 62.4 µM and 51.4 µM, respectively mdpi.com. In human lung cancer cell lines, the IC50 values for this compound ranged between 15 to 60 µM, with the lowest observed against SK-LU-1 and A549 cell lines (15 µM) sci-hub.se. Conversely, this compound demonstrated minimal cytotoxicity against normal cell lines, with IC50 values exceeding 100 µM, suggesting a selective inhibitory effect on cancer cells sci-hub.se. This compound has also shown cytotoxicity against other cancer cell lines, including oral epidermoid carcinoma (KB), human lung tumor (A-549), human colon (HT-29), differentiating myeloid (HL-60), breast carcinoma, leukemia (WEHI-3), and cervical cancer (HeLa) cells mdpi.comchemfaces.comcaymanchem.comiomcworld.comphcog.com. For example, this compound exhibited cytotoxicity against breast carcinoma (T47D) and colon carcinoma (HT29) cell lines with IC50 values of 27.94 ± 9.3 µg/ml and 70.41 ± 7.5 µg/ml, respectively phcog.comnih.gov. However, in a study on triple-negative breast cancer (TNBC) MDA-MB-231 cells, this compound alone at 5 µM did not affect cell viability in monolayer or 3D cultures mdpi.com.

Here is a table summarizing some reported IC50 values of this compound in various cell lines:

Cell Line (Origin)AssayIC50 (µM)Reference
ES2 (Human Ovarian Cancer)BrdU62.4 mdpi.com
OV90 (Human Ovarian Cancer)BrdU51.4 mdpi.com
SK-LU-1 (Human Lung Cancer)MTT15 sci-hub.se
A549 (Human Lung Cancer)MTT15 sci-hub.se
HCC827 (Human Lung Cancer)MTT60 sci-hub.se
A427 (Human Lung Cancer)MTTNot specified sci-hub.se
MRC-5 (Normal Lung)MTT>100 sci-hub.se
IMR-90 (Normal Lung)MTT>100 sci-hub.se
HEL-299 (Normal Lung)MTT>100 sci-hub.se
T47D (Breast Ductal Carcinoma)MTT27.94 ± 9.3 phcog.comnih.gov
HT29 (Colon Carcinoma)MTT70.41 ± 7.5 phcog.comnih.gov
Caco-2 (Colorectal Adenocarcinoma)MTTNone up to 70 µg/ml nih.gov
NIH 3T3 (Swiss Mouse Embryo Fibroblast)MTTNone up to 70 µg/ml nih.gov
HeLa (Human Cervical Cancer)MTT40 nih.gov
HEK293-185.4 µg/ml caymanchem.comlipidmaps.org
MCF-7-43.3 µg/ml caymanchem.comlipidmaps.org
SiHa-34.0 µg/ml caymanchem.comlipidmaps.org
HL-60 (Leukemia)-68.8 µM caymanchem.comlipidmaps.org
HepG2MTTNone below 100 µM chemfaces.comnih.gov

Note: Some IC50 values were reported in µg/ml in the source and converted to µM using the molecular weight of this compound (412.7 g/mol ) for consistency where possible. The conversion is approximate and depends on the exact form of this compound used.

Cell Proliferation and Cell Cycle Analysis

This compound has been shown to inhibit cell proliferation and affect cell cycle progression in various cancer cell lines. In ovarian cancer cells (ES2 and OV90), this compound inhibited cell proliferation and cell cycle progression mdpi.com. It increased the cell population in the sub-G1 phase and decreased the populations in the G0/G1 and G2/M phases in a dose-dependent manner mdpi.com. Specifically, in ES2 cells, the G2/M phase decreased from 37.6% to 19.6%, and in OV90 cells, it decreased from 21.7% to 15.6% following this compound treatment mdpi.com. This compound also triggered G2/M cell cycle arrest in human lung cancer A549 and SK-LU-1 cells sci-hub.senih.gov. In HeLa human cervical cancer cells, this compound caused a dose-dependent increase in the cell population in the G2 phase, leading to G2 arrest nih.gov.

Molecular Pathway Analysis (Western Blotting, Gene Expression)

Investigations into the molecular mechanisms of this compound have utilized techniques such as Western blotting and gene expression analysis. This compound has been shown to regulate proliferation-related signaling pathways mdpi.com. In ovarian cancer cells, this compound dose-dependently decreased the phosphorylation of cyclin D1 (CCND1), a protein associated with cell cycle regulation mdpi.com. It also reduced the expression of PCNA, a marker for cell proliferation mdpi.com. This compound has been found to affect the PI3K and MAPK signaling pathways. In ovarian cancer cells, it inhibited the phosphorylation of AKT, ERK1/2, and P38 mdpi.com. In lung cancer cells, this compound triggered G2/M cell cycle arrest associated with decreased expression of Cdc2, Cyclin A, and Cyclin B1, and upregulation of cell cycle inhibitors p21Cip1 and p27Kip1 sci-hub.senih.gov. This compound also enhanced the expression of pro-apoptotic protein Bax and cleaved caspase-3 while decreasing the expression of anti-apoptotic protein Bcl-2 in lung cancer cells sci-hub.senih.gov. In macrophages, this compound inhibited the expression of inflammatory mediators like iNOS and COX-2 and the phosphorylation of NF-κB and p38 MAPK pathways chemfaces.commdpi.comresearchgate.net. It also activated the Nrf2/HO-1 pathway, which is involved in antioxidant responses mdpi.commdpi.comnih.gov. This compound has also been shown to regulate the Akt/mTOR/FoxO3α signaling pathway in the context of skeletal muscle atrophy nih.gov.

Reactive Oxygen Species (ROS) Production Assays

This compound's effect on reactive oxygen species (ROS) production has been investigated. In ovarian cancer cells (ES2 and OV90), this compound induced ROS generation in a dose-dependent manner mdpi.com. In ES2 cells, ROS production increased up to 351.8%, and in OV90 cells, it increased up to 385.1% compared to control cells mdpi.com. Conversely, this compound has also demonstrated antioxidant properties by reducing ROS production in other cell models. It inhibited t-BHP-induced ROS generation in HepG2 cells chemfaces.comnih.gov. In human dermal fibroblasts stimulated with TNF-α/IFN-γ, this compound dose-dependently decreased intracellular ROS production nih.gov.

Mitochondrial Function and Endoplasmic Reticulum Stress Assessment

This compound has been shown to induce mitochondrial dysfunction and endoplasmic reticulum (ER) stress. In ovarian cancer cells, this compound increased apoptosis, mainly due to mitochondrial dysfunction, leading to the depolarization of the mitochondrial membrane potential (MMP) mdpi.com. It also increased the activation of caspase 3, caspase 9, and cytochrome c, indicative of mitochondrial-mediated apoptosis mdpi.com. This compound induced the loss of MMP in ES2 and OV90 cells mdpi.com. Following mitochondrial stress, ER stress was also increased by this compound through the regulation of ER-associated protein expression mdpi.com. This compound activated ER stress sensor proteins, including IRE1α, ATF6α, p-PERK, GADD153, p-eIF2α, and GRP78, in ovarian cancer cells mdpi.com. In hippocampal neurons, this compound attenuated amyloid-beta-induced increase in GRP78 expression, an ER stress marker nih.gov. The interplay between mitochondrial function and ER stress is recognized, with ER stress potentially inducing mitochondrial calcium overload and dysfunction mdpi.comfrontiersin.orgplos.org.

Calcium Homeostasis Studies

This compound has been observed to affect intracellular calcium levels. In ovarian cancer cells (ES2 and OV90), this compound dose-dependently increased intracellular calcium concentration mdpi.comresearchgate.net. This increase was also observed in mitochondrial calcium concentration mdpi.com. The increase in calcium concentration supports the integrated loss of mitochondrial function mediated apoptosis induction and cell-cycle arrest mdpi.com. In hippocampal neurons, this compound pretreatment significantly reduced amyloid-beta-induced increase in intracellular calcium levels nih.gov.

Reporter Gene Assays for Receptor Activation

Reporter gene assays have been utilized to investigate the ability of this compound to activate specific nuclear receptors. Studies have shown that this compound dose-dependently stimulates the transcriptional activity of both Liver X Receptor-alpha (LXR-α) and LXR-beta (LXR-β) in a reporter gene assay. chemfaces.comnih.govresearchgate.netacs.org This activation was attenuated by the presence of the LXR antagonist As₂O₃, indicating a specific interaction with these receptors. chemfaces.comnih.govresearchgate.netacs.org These findings suggest that this compound acts as a dual LXR agonist. chemfaces.comresearchgate.net

Cell-Free Time-Resolved Fluorescence Resonance Energy Transfer Analysis

Cell-free time-resolved fluorescence resonance energy transfer (TR-FRET) analysis has been employed to further investigate the interaction of this compound with nuclear receptors, specifically focusing on co-activator recruitment. This technique allows for the analysis of binding events and molecular interactions in a cell-free system. bmglabtech.com this compound has been shown to activate co-activator recruitment in cell-free TR-FRET analysis, providing further evidence of its ability to interact with and activate LXRs. chemfaces.comnih.govresearchgate.netacs.org

In vivo Animal Model Studies

Animal models have been instrumental in evaluating the in vivo effects of this compound on various physiological and pathological conditions.

Zebrafish Xenograft Models for Tumor Formation

Zebrafish xenograft models have been used to assess the inhibitory effects of this compound on tumor formation. In studies involving ovarian cancer cell lines (ES2 and OV90) injected into zebrafish yolks, this compound treatment decreased tumor formation. researchgate.netmdpi.comnih.gov For instance, treatment with 60 µM and 100 µM this compound resulted in a decrease in tumor formation to 58.0% and 39.4%, respectively, in ES2 cells, and to 60.4% and 38.5%, respectively, in OV90 cells. researchgate.netmdpi.com Notably, these studies indicated that this compound selectively inhibited ovarian cancer growth in zebrafish xenografts without causing embryo cytotoxicity. mdpi.com

Cell LineThis compound Concentration (µM)Tumor Formation (% of Control)p-value
ES26058.0< 0.001
ES210039.4< 0.001
OV906060.4< 0.001
OV9010038.5< 0.001

Rat Models for Hepatoprotective and Antidiabetic Effects

Rat models have been utilized to investigate the hepatoprotective and antidiabetic effects of this compound. In carbon tetrachloride (CCl₄)-intoxicated rats, this compound demonstrated hepatoprotective activity by significantly decreasing elevated serum transaminase activities, such as sGOT and sGPT. chemfaces.comresearchgate.net this compound inhibited sGOT and sGPT activities by 25.57% and 63.16%, respectively. chemfaces.com

In streptozotocin-induced diabetic rats, oral administration of this compound at 30 mg/kg led to a significant decrease in serum glucose concentrations and inhibited sorbitol accumulation in the lenses. chemfaces.comkoreascience.kr In epinephrine-induced diabetic rats, oral administration of this compound at 300 mg/kg also resulted in an inhibition of blood glucose levels and glycogen (B147801) degradation. chemfaces.comkoreascience.kr These findings suggest that this compound possesses antidiabetic properties in vivo. chemfaces.comkoreascience.kr

Rat ModelThis compound Dose (oral)Effect on Serum GlucoseEffect on Sorbitol Accumulation (Lenses)Effect on Glycogen Degradation
Streptozotocin-induced diabetic30 mg/kgSignificant decreaseInhibitedNot specified
Epinephrine-induced diabetic300 mg/kgInhibitedNot specifiedInhibited

Mouse Models for Muscle Atrophy and Inflammation

Mouse models, specifically C57BL/6J mice, have been used to study the effects of this compound on immobilization-induced skeletal muscle atrophy and inflammation. This compound significantly attenuated muscle atrophy induced by immobilization, leading to enhanced muscle strength and an increase in muscle volume, mass, and myofiber cross-sectional area in the tibialis anterior muscle. researchgate.netmdpi.comresearchgate.net

Mechanistically, this compound prevented muscle protein degradation by reducing the expression of atrogin-1 and muscle ring finger 1 genes through an increase in forkhead box O3α (FoxO3α) phosphorylation. researchgate.netmdpi.com Furthermore, this compound stimulated muscle protein synthesis by increasing the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway, including mammalian target of rapamycin (B549165) (mTOR), 70 kDa ribosomal protein S6 kinase, and 4E binding protein 1. researchgate.net this compound also inhibited the expression of pro-inflammatory cytokines in the tibialis anterior muscle of immobilized mice. mdpi.com

Pharmacokinetic and Excretion Studies in Animal Models (e.g., Rats)

Pharmacokinetic and excretion studies of this compound have been conducted in animal models, such as Sprague-Dawley rats, to understand its absorption, distribution, metabolism, and excretion profile. A sensitive GC-MS method was developed and validated for the determination of this compound in rat plasma, urine, and feces. nih.govresearchgate.net

Studies in Sprague-Dawley rats indicated that this compound from Sargassum fusiforme had poor absorption and slow elimination. nih.govresearchgate.net The absolute oral bioavailability was found to be low, at 0.74%. nih.govresearchgate.net this compound was primarily eliminated through fecal excretion. nih.govresearchgate.net

ParameterFinding in Sprague-Dawley Rats (from Sargassum fusiforme)
AbsorptionPoor
EliminationSlow
Absolute Oral Bioavailability0.74%
Primary Excretion RouteFecal

System Pharmacology and In Silico Analysis of this compound Actions

System pharmacology and in silico analyses have been employed to elucidate the potential molecular mechanisms underlying the biological activities of this compound. These computational approaches integrate data from various sources to predict potential targets, pathways, and interactions, providing insights into the complex pharmacological effects of the compound.

Network Pharmacology for Target Identification

Network pharmacology approaches have been utilized to identify potential protein targets of this compound and to map its interactions within biological networks. Studies have revealed that this compound may interact with a diverse range of signaling molecules, receptors, enzymes, transporters, transcription factors, and cytoskeletal proteins. mdpi.comnih.govresearchgate.net

Analysis of this compound's potential targets through network construction has indicated involvement in several key cellular pathways. These include, but are not limited to, the tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling pathways. mdpi.comnih.govresearchgate.net These pathways are intricately linked to various physiological and pathological processes, such as neuronal survival, immune response, inflammation, cell proliferation, and apoptosis. mdpi.comnih.govresearchgate.netresearchgate.net

Network analysis, such as the this compound–Target–Target (F–T–T) network, has helped identify dominant hub genes that are highly interactive within the network. mdpi.com Examples of identified hub genes include BDNF, APP, APOE, AKT1, PPARG, NFKB1, NFE2L2 (Nrf2), CYSC, MMP9, MAPK1, SOD1, JUN, FOS, CAT, TNF, IL6, IL1B, NOS2, CASP3, CASP9, and HMOX1. mdpi.com These hub genes participate in major cellular pathways relevant to various conditions, including neurodegenerative disorders and non-small cell lung cancer (NSCLC). mdpi.comresearchgate.net

Furthermore, network pharmacology has been used to explore the mechanism of this compound in specific diseases. For instance, in the context of NSCLC, network analysis suggested that this compound acts against targets such as MAPK1, EGFR, GRB2, IGF2, MAPK8, and SRC, which are involved in processes like negative regulation of apoptosis, peptidyl-tyrosine phosphorylation, and positive regulation of cell proliferation. researchgate.netnih.gov The Raf/MEK/ERK signaling pathway, initiated by GRB2, was highlighted as potentially significant in the context of NSCLC treatment by this compound. researchgate.netnih.gov In studies related to neurodegenerative disorders, network analysis indicated a close association with target proteins in pathways crucial for neuronal function and survival. mdpi.com

Data from network pharmacology studies can be complex, often represented visually as networks showing interactions between this compound, its predicted targets, and related pathways. While a comprehensive data table of all predicted targets and their interactions is extensive, a summary of key pathways identified through network pharmacology is presented below:

PathwayAssociated Biological ProcessesRelevance
TNF signaling pathwayImmune response, inflammation, apoptosisNeuroinflammation, various diseases mdpi.comnih.gov
MAPK signaling pathwayCell growth, survival, differentiation, apoptosis, inflammationNeuroprotection, cancer, inflammation mdpi.comnih.govresearchgate.net
PI3K/Akt signaling pathwayCell survival, growth, metabolism, proliferationNeuroprotection, cancer mdpi.comnih.govmdpi.com
Neurotrophin signaling pathwayNeuronal survival, growth, differentiation, synaptic plasticityNeuroprotection mdpi.comnih.gov
TLR signaling pathwayImmune response, inflammationNeuroinflammation, immune modulation mdpi.comnih.gov
NF-κB signaling pathwayInflammation, immune response, cell survivalInflammation, various diseases mdpi.commdpi.com
Raf/MEK/ERK signaling pathwayCell proliferation, differentiation, survivalCancer (e.g., NSCLC) researchgate.netnih.govmdpi.com
Nrf2/ARE antioxidant systemAntioxidant defense, detoxificationNeuroprotection, oxidative stress mdpi.com
Apoptotic processProgrammed cell deathCancer, neurodegeneration mdpi.comresearchgate.net
Transcription regulationGene expression controlVarious cellular processes mdpi.com
Inflammatory responseImmune system's response to stimuliVarious diseases mdpi.com
Cellular response to ROSResponse to reactive oxygen speciesOxidative stress-related diseases mdpi.com
Peptidyl-tyrosine phosphorylationProtein modification involved in signalingCell signaling researchgate.net
Positive regulation of cell proliferationPromotion of cell division and growthCancer researchgate.net
FoxO signaling pathwayCell fate decisions, metabolism, stress resistanceAnti-obesity, various processes mdpi.com
Proteoglycans in cancerCell signaling, adhesion, migration, proliferation in cancerCancer mdpi.com
EGFR tyrosine kinase inhibitor resistanceMechanisms of resistance to targeted cancer therapiesCancer mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are computational techniques used to predict the binding affinity and interaction modes between a ligand (such as this compound) and a receptor protein. These simulations provide atomic-level insights into how this compound might interact with its potential targets.

Studies employing molecular docking have investigated the binding of this compound to various proteins implicated in different biological processes. For instance, docking studies related to neuropharmacological actions have shown that this compound exhibits significant binding affinity to targets such as liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), and tropomyosin receptor kinase B (TrkB). mdpi.comnih.govresearchgate.netdntb.gov.ua Binding energy analysis indicated strong affinities, with reported binding energies of -80.37 kcal/mol for LXR-β, -49.53 kcal/mol for GR, and -34.06 kcal/mol for TrkB in one study. mdpi.comnih.gov this compound also showed interaction with TLR2 with a binding energy of -33.86 kcal/mol. mdpi.comnih.gov Molecular dynamics simulations have further supported the stability of this compound's interaction with some of these receptors, such as LXR-β. mdpi.com The binding interactions often involve hydrophobic contacts and hydrogen bonds with specific amino acid residues in the binding site of the protein. mdpi.comnih.govresearchgate.net For example, interactions with residues like Asn350, Pro351, Thr352, and Met354 have been noted in the context of TrkB binding, while Trp557, Gln570, and Met604 were highlighted for GR interaction. mdpi.com

Molecular docking has also been applied to investigate this compound's potential inhibitory activity against enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target for Alzheimer's disease. Docking simulations demonstrated that this compound could bind to the active site of BACE1, with a reported binding energy of -10.1 kcal/mol, suggesting potential inhibitory activity. nih.gov The interaction with BACE1 involved hydrogen bonding with residues like Lys224. nih.gov

Furthermore, molecular docking has explored the interaction of this compound with enzymes involved in diabetic complications, such as aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP1B). mdpi.comnih.gov Docking simulations predicted negative binding energies for this compound with rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR) (-8.2 kcal/mol and -8.5 kcal/mol, respectively), indicating favorable binding affinity. mdpi.comnih.gov The binding to AR was suggested to involve the hydrophobic ring system and aliphatic side chain of this compound interacting with apolar residues in a specificity pocket, and the 3-hydroxyl group and side chain double bond interacting with the anion binding site. nih.gov

In the context of cancer research, molecular docking has been used to validate potential targets identified through network pharmacology. For instance, docking studies confirmed the binding of this compound to GRB2, a hub gene identified in NSCLC network analysis. researchgate.netnih.gov Docking has also been performed for other potential cancer-related targets like MAPK1, EGFR, IGF2, MAPK8, and SRC. researchgate.net

Molecular docking studies have also investigated the interaction of this compound with acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. dntb.gov.uatandfonline.com Simulations suggested that this compound could bind to the AChE active site with higher affinity than some known inhibitors like neostigmine (B1678181), indicating potential inhibitory activity. tandfonline.com

The binding affinities determined through molecular docking simulations provide a computational prediction of the strength of interaction between this compound and its potential targets. Lower (more negative) binding energy values generally suggest a stronger predicted binding affinity.

A summary of binding energies from selected molecular docking studies is presented below:

Target ProteinDisease/ContextBinding Energy (kcal/mol)Key Interacting Residues (if reported)Source
LXR-βNeuropharmacology-80.37Hydrophobic interactions, Hydrogen bonds mdpi.comnih.govresearchgate.net mdpi.comnih.gov
GRNeuropharmacology-49.53Trp557, Gln570, Met604, Hydrophobic interactions, Hydrogen bonds mdpi.comnih.govresearchgate.net mdpi.comnih.gov
TrkBNeuropharmacology-34.06Asn350, Pro351, Thr352, Met354, Hydrophobic interactions, Hydrogen bonds mdpi.comnih.govresearchgate.net mdpi.comnih.gov
TLR2Neuropharmacology-33.86Not specified in detail mdpi.comnih.gov mdpi.comnih.gov
BACE1Alzheimer's Disease-10.1Lys224, Hydrogen bonding nih.gov nih.gov
HRARDiabetic Complications-8.5Apolar residues, 3-hydroxyl group, side chain double bond mdpi.comnih.gov mdpi.comnih.gov
RLARDiabetic Complications-8.2Apolar residues, 3-hydroxyl group, side chain double bond mdpi.comnih.gov mdpi.comnih.gov
Trypanothione Reductase (L. donovani)Leishmaniasis-8.0Val362, Gly367 (Hydrogen bonds) tandfonline.com tandfonline.com
Trypanothione Reductase (L. major)Leishmaniasis-7.6Not specified in detail (one hydrogen bond) tandfonline.com tandfonline.com
GRB2Non-Small Cell Lung CancerNot specified numericallyNot specified in detail researchgate.netnih.gov researchgate.netnih.gov
ALBGastrointestinal DisordersNot specified numericallyNot specified in detail mdpi.com mdpi.com
BCL2Gastrointestinal DisordersNot specified numericallyNot specified in detail mdpi.com mdpi.com
STAT3Gastrointestinal DisordersNot specified numericallyNot specified in detail mdpi.com mdpi.com
CASP3Gastrointestinal DisordersNot specified numericallyNot specified in detail mdpi.com mdpi.com
AChEAlzheimer's DiseaseHigher affinity than neostigmine (numerical value not specified)Crucial residues identified by per-residue decomposition tandfonline.com tandfonline.com
AKT1Graves' Disease< -5 (specific value not shown, but among top 5 binding modes)Not specified in detail frontiersin.org frontiersin.org
MAPK8Graves' Disease< -5 (specific value not shown, but among top 5 binding modes)Not specified in detail frontiersin.org frontiersin.org

Note: Binding energy values can vary depending on the software, parameters, and protein structures used in the docking simulations.

These in silico analyses, combining network pharmacology and molecular docking, provide valuable theoretical support for understanding the potential mechanisms of this compound's biological activities and can guide future experimental investigations. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Future Research Directions and Translational Perspectives for Fucosterol

Addressing Research Gaps in Fucosterol (B1670223) Studies

Despite the numerous studies highlighting the bioactivities of this compound, there are notable research gaps that need to be addressed. One crucial area is the lack of comprehensive studies on the safety and toxicity of this compound at the clinical stage. researchgate.netdntb.gov.uanih.govresearchgate.net While studies in animal and human cell lines, as well as in animals, have indicated low toxicity, clinical trials are essential before this compound can be widely developed for industrial applications, particularly in the pharmaceutical and nutraceutical fields. researchgate.netdntb.gov.uanih.govresearchgate.net Further research is also needed to fully understand the mechanisms by which this compound exerts its diverse effects and to translate in vitro findings into clinical applications. smolecule.com For instance, while in silico studies suggest this compound may act as an apoptosis agonist, further in vitro and in vivo studies are required to confirm this mechanism in various cancer types. tandfonline.com Additionally, more research is needed to evaluate the broader effects of this compound on specific physiological functions, such as muscle function, to ensure its safety and efficacy. mdpi.com

Exploration of this compound's Potential in Novel Therapeutic Areas

The broad spectrum of biological activities exhibited by this compound suggests its potential in novel therapeutic areas beyond those already extensively studied. Given its anti-inflammatory and neuroprotective properties, further exploration into its application for various neurological disorders is warranted. researchgate.netsmolecule.com Research indicates potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's, with this compound showing interaction with targets such as LXR-β, GR, TrkB, TLR2/4, and BACE1, which are crucial regulators in these conditions. researchgate.netmdpi.com Its potential as a BDNF-mimetic by targeting TrkB also opens avenues for investigating its role in promoting neuronal health and function. mdpi.com The observed anti-adipogenic and anti-obesity effects of this compound, mediated by the inhibition of PPARα and C/EBPα expression, highlight its potential in the development of anti-obesity agents. smolecule.commedchemexpress.com Furthermore, recent findings on this compound's ability to improve bond strength and reduce nanoleakage in resin-dentin interfaces by inhibiting matrix metalloproteinase (MMP) activity suggest a novel application in dentistry as a restorative material. researchgate.netnih.gov

Investigation of this compound Derivatives and Analogs for Enhanced Efficacy

Structural modifications of this compound can lead to derivatives and analogs with potentially enhanced efficacy, improved bioavailability, or altered target specificity. Studies have already explored the preparation of this compound derivatives through modifications at the hydroxyl group in C-3 and catalytic hydrogenation at the carbon-carbon double bonds in C-5(6) and C-24(28). researchgate.net For example, certain this compound derivatives have shown promising in vitro antibacterial activity against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus mutans, and Staphylococcus aureus. researchgate.net Further research into the synthesis and biological evaluation of a wider range of this compound derivatives and analogs is crucial to identify compounds with optimized therapeutic properties for specific conditions. The creation of novel secosteroids from this compound, which could act as new vitamin D candidates, also represents a promising area for developing compounds with potential vitamin D-like activities. mdpi.com

Development of this compound-Based Formulations for Biomedical Applications

Developing effective formulations is critical for translating the therapeutic potential of this compound into clinical applications. Research into this compound-based formulations for biomedical applications is an active area. For instance, the inclusion of this compound in lipid nanoparticle (LNP) formulations has shown increased transfection efficiency in cell cultures and in vivo, which is of particular interest for mRNA vaccine development. polysciences.com Given its various bioactivities, this compound could be incorporated into formulations for targeted drug delivery, topical applications (e.g., for anti-photoaging or dental use), or oral supplements. smolecule.comnih.gov Exploring different delivery systems, such as nanoparticles, liposomes, or emulsions, could enhance the solubility, stability, and bioavailability of this compound, thereby improving its therapeutic efficacy. The development of biocompatible hydrogels incorporating brown algae-derived compounds, including sterols like this compound, is also being investigated for potential biomedical applications. bohrium.com

Combination Therapies Involving this compound and Conventional Agents

Investigating the potential of this compound in combination therapies with conventional therapeutic agents could offer synergistic benefits, potentially allowing for lower doses of conventional drugs and reduced side effects. Studies have explored the cytotoxic activity of this compound in combination with chemotherapy agents, such as 5-fluorouracil (B62378) (5-Fu) in colon cancer cells and doxorubicin (B1662922) (Dox) in triple-negative breast cancer cells. tandfonline.comnih.govsciforum.net In some instances, this compound has been shown to enhance the cytotoxic and anti-invasive actions of conventional agents in vitro. tandfonline.comnih.govsciforum.net For example, the combination of this compound and 5-Fu inhibited cell proliferation, clonogenic potential, and cell migration in colon cancer cells. tandfonline.comnih.gov Similarly, the combination of this compound and doxorubicin significantly decreased cell viability and proliferation in triple-negative breast cancer cells in monolayer cultures. sciforum.net Further research is needed to fully understand the synergistic mechanisms and to evaluate the efficacy and safety of such combinations in vivo and in clinical settings. Combination therapies with natural compounds like this compound are being studied for their potential to improve chemosensitivity in various cancers. mdpi.com

Q & A

Q. What are the standardized protocols for extracting and purifying fucosterol from macroalgae?

this compound extraction typically involves sequential solvent extraction with increasing polarity (e.g., hexane, ethanol, methanol) followed by silica gel or octadecyl silica gel (ODS) column chromatography for purification . Dried macroalgae powder is defatted using non-polar solvents, and the crude extract is partitioned via solvent fractionation. Final purification employs spectroscopic validation (e.g., ^1^H-NMR, ^13^C-NMR) and thin-layer chromatography (TLC) to confirm purity .

Q. How is the structural identity of this compound validated in experimental settings?

Key spectroscopic methods include:

  • ^1^H-NMR : Olefin proton signals at δ 5.15–5.35 ppm and hydroxyl groups (C-28) at δ 3.50–3.70 ppm .
  • ^13^C-NMR : Assignments for C-24 and C-28 configurations to distinguish epimers .
  • Mass spectrometry : Molecular ion peak at m/z 412.40 (theoretical MW: 412.69 g/mol) .
  • Infrared (IR) spectroscopy : Peaks at 3400 cm⁻¹ (hydroxyl) and 1600 cm⁻¹ (tri-substituted double bond) .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

  • Cytotoxicity : MTT or CCK-8 assays in cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-diabetic activity : Glucose uptake assays in HepG2 cells or zebrafish models .
  • Anti-inflammatory effects : Measurement of NO production in macrophages using Griess reagent .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-cancer activity?

this compound inhibits the PI3K/Akt/mTOR pathway, as shown via:

  • Western blotting : Downregulation of p-Akt and p-mTOR proteins in HeLa cells .
  • Flow cytometry : Induction of G2/M cell cycle arrest and mitochondrial membrane potential (ΔΨm) collapse .
  • Molecular docking : Binding affinity calculations for mTOR and PI3K targets using AutoDock Vina .

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Variations arise from differences in:

  • Cell lines : T47D (IC₅₀: 27.94 μg/mL vs. 70.41 μg/mL ).
  • Assay conditions : Incubation time (e.g., 24 vs. 48 hours) and serum concentration in media .
  • Standardization : Use of reference compounds (e.g., doxorubicin) and adherence to OECD guidelines for cytotoxicity assays .

Q. What in silico strategies are employed to predict this compound’s bioactivity and toxicity?

  • Network pharmacology : Construction of this compound-Target-Target (F–T–T) networks to identify hub genes (e.g., MAPK1, EGFR) .
  • ADMET prediction : SwissADME or ProTox-II tools to assess bioavailability, CYP450 interactions, and hepatotoxicity .
  • Molecular dynamics (MD) simulations : 100-ns simulations to validate docking stability and binding free energies .

Q. How can this compound’s anti-diabetic effects be translated to in vivo models?

  • Zebrafish models : Alloxan-induced pancreatic islet damage assays with glucose level monitoring .
  • Rodent studies : Oral administration (30 mg/kg) to measure serum glucose and sorbitol accumulation in lenses .
  • Mechanistic validation : qPCR for PPARα and C/EBPα expression in adipocytes .

Q. What experimental designs are recommended for studying this compound’s synergistic effects?

  • Combination index (CI) : Chou-Talalay method to assess synergy with chemotherapeutics (e.g., paclitaxel) .
  • Transcriptomics : RNA-seq to identify co-regulated pathways (e.g., Nrf2/HO-1 in oxidative stress) .
  • Dose-response matrices : Fixed-ratio designs to optimize combinatorial efficacy .

Q. What are the challenges in scaling this compound research for clinical trials?

  • Bioavailability : Poor water solubility requires nanoformulation (e.g., liposomes) for enhanced delivery .
  • Toxicity profiling : Subchronic studies in rodents to establish NOAEL (No Observed Adverse Effect Level) .
  • Regulatory compliance : Adherence to ICH guidelines for stability testing and impurity profiling .

Q. How can systematic reviews improve the reproducibility of this compound studies?

  • PRISMA guidelines : Rigorous screening of 1,250+ articles from PubMed, Web of Science, and Wiley .
  • Meta-analysis : Pooled IC₅₀ data using random-effects models to account for inter-study heterogeneity .
  • Risk-of-bias assessment : ROBINS-I tool to evaluate in vivo/in vitro study quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.